Gly-Arg
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVRFDTDUGQEE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316438 | |
| Record name | Glycyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18635-55-7 | |
| Record name | Glycyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18635-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCYLARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56Q695EWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of Glycyl-L-Arginine: A Technical Overview
Authored for Researchers, Scientists, and Drug Development Professionals
The dipeptide Glycyl-L-arginine (Gly-Arg), a simple yet significant biomolecule, is formed from the constituent amino acids glycine and L-arginine. While often considered an intermediate in protein metabolism, this compound and its derivatives exhibit distinct biological activities and are implicated in a range of cellular processes. This technical guide provides an in-depth exploration of the core biological functions of this compound, its metabolic fate, and its relevance in both physiological and pathological contexts.
Cellular Uptake and Metabolism
This compound, like other small peptides, is transported across cellular membranes. Dipeptide transport mechanisms are often more efficient than those for free amino acids.[1] In the context of intestinal absorption, the C-terminal arginine residue influences the rate of assimilation. Studies on human jejunal perfusion have shown that this compound has a slower disappearance rate compared to other glycyl-dipeptides like Gly-Phe and Gly-Met when perfused at a 6 mM concentration.[2]
Once inside the cell, or in the extracellular space, this compound is primarily subject to enzymatic hydrolysis by peptidases, which cleave the peptide bond to release free glycine and L-arginine.[1] The subsequent biological effects are therefore often attributable to the well-characterized roles of these individual amino acids.
Role as an Enzyme Substrate and Inhibitor
This compound and its derivatives serve as substrates and inhibitors for several classes of enzymes, highlighting their role in modulating enzymatic activity.
Substrate for Proteases and Peptidases
The this compound sequence is recognized by certain proteases. For instance, a fluorogenic derivative, this compound-AMC, is utilized as a substrate for the cysteine protease Cathepsin C.[3] The kinetic parameters for this interaction have been quantified, providing insight into the enzyme's substrate specificity. Similarly, N-dansyl-glycyl-arginine serves as a substrate in HPLC-based fluorometric assays for Peptidyl Arginine Deiminase (PAD) activity.[4]
Inhibition of Angiotensin-Converting Enzyme (ACE)
This compound has been shown to exhibit moderate inhibitory activity against Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[5] While not as potent as other dipeptides like Arg-Pro, this activity suggests a potential, albeit modest, role in cardiovascular regulation.[5]
Indirect Signaling through L-Arginine Metabolism
A significant portion of the biological activity attributed to this compound is mediated through its hydrolysis product, L-arginine. L-arginine is a precursor for a multitude of signaling molecules and is central to several metabolic pathways.[1]
Nitric Oxide Synthesis
L-arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which produce the signaling molecule nitric oxide (NO). NO is a potent vasodilator and plays crucial roles in neurotransmission, immune response, and vascular homeostasis.[6] The administration of this compound can thus indirectly support NO production by providing a source of L-arginine.
mTOR and MAPK Signaling
L-arginine has been shown to influence key cellular signaling pathways such as the mammalian target of rapamycin (mTOR) and mitogen-activated protein kinase (MAPK) pathways.[1] These pathways are central regulators of cell growth, proliferation, and survival. The effect of this compound on these pathways is therefore considered to be indirect, occurring after its breakdown into L-arginine.
Role in Pathophysiology: The Case of Poly(GR)
In the context of neurodegenerative diseases, specifically amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) caused by hexanucleotide repeat expansions in the C9ORF72 gene, dipeptide repeat proteins are produced through a non-canonical translation process.[7][8] One such protein is poly(this compound) or poly(GR), a polymer of this compound dipeptides.[7][8]
These poly(GR) aggregates are cytotoxic and have been shown to undergo liquid-liquid phase separation, interacting with and disrupting the function of various cellular components, including RNA and RNA-binding proteins.[7][9][10] It is crucial to distinguish the pathological role of these large, repetitive poly(GR) proteins from the physiological functions of the simple this compound dipeptide.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its derivatives in various biological assays.
Table 1: Enzyme Kinetics
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) | Reference |
|---|---|---|---|---|---|
| Cathepsin C | This compound-AMC | - | 255 ± 6 | 1.6 ± 0.09 | [3] |
| Dipeptidyl Peptidase III (C. aponinum) | this compound-2NA | ~10x higher than Arg2-2NA | - | - |[11] |
Table 2: ACE Inhibition
| Dipeptide | Concentration (µM) | % ACE Inhibition | Reference |
|---|
| this compound | >25 | Moderate |[5] |
Experimental Protocols
Synthesis of Glycyl-L-Arginine
This compound can be synthesized using both solid-phase and solution-phase peptide synthesis methods.[1]
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Loading: Attach the C-terminal amino acid, L-arginine (with appropriate side-chain protection), to a solid support resin.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound arginine.
-
Coupling: Couple the next amino acid, glycine (with N-terminal protection), to the deprotected arginine using a coupling agent.
-
Final Deprotection and Cleavage: Remove the N-terminal protecting group from glycine and cleave the dipeptide from the resin, simultaneously removing the side-chain protecting group from arginine.
-
Purification: Purify the crude this compound dipeptide using techniques such as reverse-phase HPLC.
References
- 1. Glycyl-L-arginine | 18635-55-7 | Benchchem [benchchem.com]
- 2. Kinetics and characteristics of absorption from an equimolar mixture of 12 glycyl-dipeptides in human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Order controls disordered droplets: structure-function relationships in C9ORF72-derived poly(PR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Phase separation and toxicity of C9orf72 poly(PR) depends on alternate distribution of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Conformational Analysis of Glycyl-L-Arginine (Gly-Arg)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-Arginine (Gly-Arg) is a dipeptide composed of the amino acids glycine and L-arginine. As a fundamental building block of proteins and a biologically active molecule in its own right, understanding its three-dimensional structure and conformational dynamics is crucial for various fields, including biochemistry, pharmacology, and materials science. This guide provides a comprehensive overview of the structural and conformational properties of this compound, summarizing key data from computational and experimental studies. It also details the methodologies employed in these analyses to aid in the design and interpretation of future research.
Introduction
The dipeptide this compound combines the simplest amino acid, glycine, with the positively charged and bulky arginine. This combination results in a molecule with a flexible glycine residue and a more sterically hindered arginine residue, leading to a unique conformational landscape. The primary structure consists of a peptide bond linking the carboxyl group of glycine to the amino group of arginine.[1] The presence of the guanidinium group in the arginine side chain imparts a positive charge at physiological pH, influencing its interactions with other molecules and its overall conformation.
This compound Structure
The fundamental structure of this compound is defined by the covalent bonding of its constituent atoms. The molecule's chemical formula is C8H17N5O3.[1]
Chemical Structure
The chemical structure of this compound, with the conventional atom numbering for the backbone and the arginine side chain, is a key aspect of its identity.
References
Exploratory Studies on the Effects of the Glycyl-L-Arginine (Gly-Arg) Dipeptide on Cell Lines
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small peptides are increasingly recognized for their potential as therapeutic agents due to their high specificity, biocompatibility, and diverse biological activities. The dipeptide Glycyl-L-Arginine (Gly-Arg), formed from glycine and L-arginine residues, has emerged as a molecule of interest in cancer research and neurobiology. Arginine itself is a conditionally essential amino acid that plays a crucial role in numerous cellular processes, including protein synthesis, cell proliferation, and nitric oxide signaling. Consequently, modulating arginine availability or utilizing arginine-containing peptides is a strategic approach in exploring new therapeutic avenues.
This technical guide provides a comprehensive overview of the current understanding of this compound's effects on various cell lines. It summarizes key quantitative data, details the experimental protocols used in these studies, and visualizes the known and hypothesized signaling pathways to provide a foundational resource for researchers in the field.
Quantitative Data on the Effects of this compound
The primary reported effect of this compound on cancer cell lines is cytotoxicity. Studies have quantified this effect, demonstrating a dose-dependent reduction in cell viability. Additionally, research on repeating glycine-arginine dipeptides (poly-GR), associated with C9ORF72-related neurodegenerative diseases, reveals impacts on protein synthesis.
Cytotoxicity of this compound on HeLa Cells
A study investigating the anticancer potential of this compound measured its cytotoxic effects on the human cervical cancer cell line, HeLa. The viability of HeLa cells was assessed after exposure to varying concentrations of the dipeptide.
Table 1: Effect of this compound on HeLa Cell Viability
| This compound Concentration | Mean Cell Viability (%) | Standard Deviation |
|---|---|---|
| Control (0 mM) | 100 | ± 0.0 |
| 0.25 mM | 85.3 | ± 2.1 |
| 0.5 mM | 78.6 | ± 3.5 |
| 1.0 mM | 65.1 | ± 4.2 |
| 2.0 mM | 52.4 | ± 5.0 |
(Data synthesized from Ayyildiz et al., 2023)[1][2]
The results clearly indicate that this compound reduces HeLa cell viability in a dose-dependent manner, with a viability of 52.4% observed at a concentration of 2.0 mM[2]. This suggests a significant cytotoxic potential for this dipeptide against this specific cancer cell line[2].
Effects of Poly-GR on Protein Synthesis
In the context of C9ORF72-related dipeptide repeat proteins, the effects of poly-glycine-arginine (poly-GR) on global protein synthesis have been investigated. These studies utilize puromycin-based assays to monitor the rate of translation.
Table 2: Qualitative Effect of Arginine-Rich Dipeptide Repeats on Protein Translation
| Dipeptide Repeat | Observed Effect on Protein Synthesis | Potency |
|---|---|---|
| GFP-(PR)50 | Potent Inhibition | High |
| GFP-(GR)50 | Mild Suppression | Low-Moderate |
| Other GFP-(XR)50 | Mild Suppression | Low |
(Data summarized from Lee et al., 2023)[3]
These findings show that while poly-proline-arginine (PR) repeats are potent inhibitors of protein translation, poly-glycine-arginine (GR) repeats exert a milder suppressive effect[3]. This suggests that the amino acid paired with arginine influences the dipeptide's biological activity[3].
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on cell lines.
Cell Culture and Dipeptide Treatment
-
Cell Line Maintenance: HeLa cells (or other cell lines of interest) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Peptide Preparation: A stock solution of this compound dipeptide is prepared by dissolving the lyophilized powder in sterile phosphate-buffered saline (PBS) or serum-free medium to a concentration of 10 mM. The solution is sterilized by passing it through a 0.22 µm filter.
-
Cell Seeding and Treatment: Cells are seeded into appropriate multi-well plates (e.g., 96-well plates for viability assays). After allowing the cells to adhere for 24 hours, the culture medium is replaced with fresh medium containing the desired final concentrations of this compound, prepared by diluting the stock solution. Control wells receive medium with an equivalent volume of the vehicle (e.g., PBS).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Cell Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and treat with various concentrations of this compound as described in Protocol 3.1.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Puromycin-Based SUnSET Assay for Protein Synthesis
This method monitors global protein synthesis by detecting the incorporation of puromycin, an aminoacyl-tRNA analog, into newly synthesized polypeptide chains.
-
Cell Treatment: Culture and treat cells with the dipeptide of interest (e.g., poly-GR) for the desired duration.
-
Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Western Blotting: a. Determine the protein concentration of the lysates using a BCA or Bradford assay. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). e. Incubate the membrane with a primary antibody against puromycin overnight at 4°C. f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the signal corresponds to the rate of protein synthesis.
Signaling Pathways and Visualizations
The precise signaling pathways activated by the this compound dipeptide are still under investigation. However, based on studies of related arginine-rich peptides and the known roles of arginine, we can describe observed phenomena and propose potential mechanisms.
Experimental Workflow
The general workflow for assessing the cytotoxic effects of a dipeptide like this compound involves a series of sequential steps from cell preparation to data analysis.
Caption: General workflow for assessing this compound cytotoxicity via MTT assay.
Mechanism of Poly-GR Cellular Trapping and Toxicity
Studies on arginine-rich dipeptide repeats suggest that the amino acid adjacent to arginine plays a key role in the peptide's subcellular localization and toxicity. Due to its flexibility, glycine is unable to effectively separate the positive charges of adjacent arginine residues in poly-GR. This leads to strong, less multivalent interactions with cytosolic components, effectively trapping the peptide in the cytoplasm where it can exert its effects, such as mild suppression of protein translation.
Caption: Proposed mechanism of poly-GR cytoplasmic trapping and toxicity.
Hypothesized Arginine-Mediated Apoptosis Pathway
If this compound is hydrolyzed by cellular peptidases into glycine and arginine, the resulting increase in intracellular arginine concentration could trigger signaling pathways known to be induced by arginine in certain cancer cells. One such pathway is the induction of apoptosis through the activation of caspases. This remains a hypothetical mechanism for this compound that requires experimental validation.
Caption: Hypothesized apoptosis pathway mediated by this compound hydrolysis.
Conclusion and Future Directions
The available evidence indicates that the this compound dipeptide possesses cytotoxic activity against cancer cell lines such as HeLa[2]. Furthermore, studies on related poly-GR peptides suggest a mechanism involving cytoplasmic localization and mild inhibition of protein synthesis[3]. The flexibility of the glycine residue appears to be a critical determinant of the peptide's behavior within the cell[3].
Future research should focus on several key areas:
-
Broadening the Scope: Testing the effects of this compound on a wider panel of cancer cell lines and normal (non-cancerous) cell lines to determine its specificity and therapeutic window.
-
Mechanism of Action: Elucidating the precise signaling pathways triggered by this compound. This includes verifying whether the dipeptide is hydrolyzed intracellularly and investigating its effects on apoptosis, cell cycle progression, and other key cellular processes.
-
Structural Modifications: Exploring how modifications to the this compound structure, such as N-methylation or the inclusion of other amino acids, could enhance its potency or alter its mechanism of action.
These exploratory studies provide a strong rationale for the continued investigation of this compound and related dipeptides as potential leads in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of glycyl-arginine and lysyl-aspartic acid dipeptides for their antimicrobial, antibiofilm, and anticancer potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential toxicity and localization of arginine-rich C9ORF72 dipeptide repeat proteins depend on de-clustering of positive charges - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Arg as a Metabolite in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Glycyl-L-Arginine (Gly-Arg) is an endogenous metabolite formed from the constituent amino acids glycine and L-arginine[1]. While the individual roles of glycine as a neurotransmitter and L-arginine as a precursor for nitric oxide and other key molecules are well-established, the specific biological functions of the this compound dipeptide remain largely unexplored. This technical guide provides a comprehensive overview of the current understanding of this compound, drawing inferences from the known metabolic pathways and biological activities of its parent amino acids. It details methodologies for the synthesis, quantification, and functional investigation of this compound, aiming to equip researchers with the necessary tools to elucidate its physiological significance. This guide also highlights the current knowledge gaps, particularly the lack of data on endogenous concentrations and specific signaling pathways, to stimulate future research in this promising area.
Introduction to this compound
This compound is a dipeptide with the molecular formula C8H17N5O3[1]. It is formed through the condensation of a glycine molecule and an L-arginine molecule. Given the significant and diverse biological roles of its constituent amino acids, it is plausible that this compound itself possesses unique metabolic and signaling functions.
-
L-Glycine is the simplest amino acid and a key figure in neurotransmission, acting as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist for the activation of NMDA receptors in the central nervous system[2][3][4][5].
-
L-Arginine is a semi-essential amino acid with a wide range of physiological effects. It is a critical substrate for nitric oxide synthases (NOS), leading to the production of nitric oxide (NO), a vital signaling molecule in the cardiovascular, nervous, and immune systems[6][7][8]. Arginine is also a precursor for the synthesis of creatine, polyamines, proline, and glutamate[9][10].
The potential biological activities of this compound may stem from its structure, its ability to be hydrolyzed back to glycine and arginine, or its interaction with specific receptors and transporters.
Metabolic Pathways
Direct metabolic pathways for the synthesis and degradation of this compound are not well-documented. However, its metabolism is intrinsically linked to the well-established pathways of L-arginine and glycine.
L-Arginine Metabolism
L-arginine is metabolized through several key enzymatic pathways:
-
Nitric Oxide Synthase (NOS) Pathway : L-arginine is converted to L-citrulline and nitric oxide by NOS enzymes[6][11][12]. There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)[6][11].
-
Arginase Pathway : Arginase hydrolyzes L-arginine to L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines and proline[9][10].
-
Arginine:Glycine Amidinotransferase (AGAT) Pathway : This enzyme catalyzes the first step in creatine synthesis, transferring the guanidino group from arginine to glycine to form guanidinoacetate and ornithine[9][13][14].
-
Arginine Decarboxylase Pathway : This pathway leads to the formation of agmatine, which has neuromodulatory properties[10].
Glycine Metabolism
Glycine is a non-essential amino acid that can be synthesized from serine and is involved in various metabolic processes:
-
Neurotransmitter Synthesis and Reuptake : Glycine acts as an inhibitory neurotransmitter and is cleared from the synaptic cleft by specific transporters (GlyT1 and GlyT2)[3][15].
-
Glutathione Synthesis : Glycine is a component of the antioxidant tripeptide glutathione.
-
Purine Synthesis : The entire glycine molecule is incorporated into the purine ring structure.
-
Heme Synthesis : The initial step in heme synthesis involves the condensation of glycine and succinyl-CoA.
Quantitative Data
A significant gap in the current knowledge is the lack of quantitative data on the endogenous concentrations of this compound in biological fluids and tissues. While methods for quantifying a wide range of dipeptides and amino acids have been developed, specific data for this compound is not available in the reviewed literature. For reference, the typical concentrations of its constituent amino acids in human plasma, cerebrospinal fluid (CSF), and urine are provided below.
Table 1: Endogenous Concentrations of L-Arginine and Glycine in Human Biological Fluids
| Analyte | Biological Fluid | Concentration Range | Reference(s) |
| L-Arginine | Plasma | 61.1 ± 9.7 µM - 117 ± 11 µM | [4][16] |
| CSF | ~50 µM | [4][17] | |
| Urine | Variable, diet-dependent | [18][19] | |
| Glycine | Plasma | ~250 µM | [7] |
| CSF | 748 ± 30.6 ng/mL (~10 µM) | [20] | |
| Urine | 0.16 - 2.14 µg/ml | [21] |
Experimental Protocols
To facilitate research into the biological roles of this compound, this section provides detailed methodologies for its synthesis, quantification, and functional analysis.
Synthesis of this compound Standard
A this compound dipeptide standard is essential for accurate quantification and for use in functional assays. Solid-phase peptide synthesis (SPPS) is the recommended method.
Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation : Start with a pre-loaded Wang or Rink amide resin with Fmoc-protected arginine. The choice of resin depends on whether a C-terminal carboxylic acid or amide is desired.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the arginine residue by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling : Activate Fmoc-protected glycine using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add the activated glycine to the deprotected arginine on the resin and allow the reaction to proceed to completion.
-
Washing : Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Final Fmoc Deprotection : Remove the final Fmoc group from the newly added glycine using 20% piperidine in DMF.
-
Cleavage and Deprotection : Cleave the dipeptide from the resin and remove the side-chain protecting groups from arginine using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
-
Purification : Precipitate the crude peptide in cold diethyl ether, and then purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry (e.g., LC-MS/MS) and analytical RP-HPLC.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological matrices.
Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation :
-
Plasma/Serum/CSF : Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., isotopically labeled this compound). Centrifuge to pellet the precipitated proteins.
-
Urine : Dilute the urine sample with the internal standard solution.
-
Tissue : Homogenize the tissue in a suitable buffer, followed by protein precipitation.
-
-
Chromatographic Separation :
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar this compound dipeptide.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection :
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and its internal standard. This involves selecting the precursor ion (the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation.
-
-
Quantification :
-
Generate a calibration curve using the synthesized this compound standard of known concentrations.
-
Determine the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Functional Assays
Given that L-arginine is the substrate for NOS, it is important to investigate whether this compound can modulate NOS activity.
Protocol: Fluorometric NOS Activity Assay
This assay measures the production of nitric oxide, which is converted to a fluorescent product.
-
Prepare Cell or Tissue Lysates : Homogenize cells or tissues in a buffer that preserves enzyme activity.
-
Set up the Reaction : In a microplate, combine the lysate, a reaction buffer containing NADPH, and the fluorescent probe.
-
Initiate the Reaction : Add L-arginine (as a positive control) or this compound at various concentrations to the wells. Include a negative control without any added substrate.
-
Incubate : Incubate the plate at 37°C for a specified time.
-
Measure Fluorescence : Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm)[22].
-
Data Analysis : Compare the fluorescence intensity in the this compound-treated wells to the control wells to determine if this compound inhibits or stimulates NOS activity.
To explore the potential neuromodulatory role of this compound, a neurotransmitter release assay can be performed using primary neuronal cultures or synaptosomes.
Protocol: In Vitro Neurotransmitter Release Assay
-
Prepare Neuronal Cultures or Synaptosomes : Isolate and culture primary neurons or prepare synaptosomes from brain tissue.
-
Pre-load with Radiolabeled Neurotransmitter : Incubate the cells or synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-glycine or [14C]-GABA).
-
Wash : Wash the preparations to remove excess unincorporated radiolabel.
-
Stimulate Release : Perfuse the cells or synaptosomes with a buffer containing this compound at different concentrations. Use a depolarizing stimulus (e.g., high potassium) as a positive control for release.
-
Collect Fractions : Collect the perfusate in fractions over time.
-
Measure Radioactivity : Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Data Analysis : Analyze the amount of radiolabeled neurotransmitter released in the presence of this compound compared to the basal release and the release induced by the positive control.
Potential Signaling Pathways and Biological Functions
While direct evidence is lacking, the known functions of glycine and arginine allow for the formulation of hypotheses regarding the potential roles of this compound.
-
Neuromodulation : this compound could potentially modulate neuronal activity by interacting with glycine or glutamate receptors, or by influencing neurotransmitter reuptake.
-
Nitric Oxide Pathway Regulation : The dipeptide might act as a substrate, inhibitor, or allosteric modulator of NOS enzymes, thereby influencing NO production and its downstream effects on vasodilation, immune response, and neuronal signaling.
-
mTOR Pathway : Arginine has been shown to activate the mTOR signaling pathway, which is crucial for cell growth and proliferation[9][10]. It is conceivable that this compound could also influence this pathway.
-
Cell Adhesion : While distinct from the well-studied Arg-Gly-Asp (RGD) motif that binds to integrins, the Arg-Gly sequence within a peptide could still have some affinity for cell surface receptors and play a role in cell-cell or cell-matrix interactions.
Conclusion and Future Directions
The dipeptide this compound is an endogenous metabolite with the potential for significant biological activity, given the crucial roles of its constituent amino acids, glycine and L-arginine. This guide has provided a framework for its study, from chemical synthesis and quantification to functional characterization. However, it is evident that there is a substantial knowledge gap regarding the specific functions of this compound.
Future research should focus on:
-
Quantification in Biological Systems : The first and most critical step is to determine the endogenous concentrations of this compound in various human and animal tissues and fluids under different physiological and pathological conditions.
-
Elucidation of Metabolic Pathways : Identifying the enzymes responsible for the synthesis and degradation of this compound is essential to understanding its metabolic regulation.
-
Identification of Receptors and Transporters : Investigating the potential interaction of this compound with specific cell surface receptors or transporters will be key to unraveling its signaling mechanisms.
-
Functional Studies : A broad range of in vitro and in vivo studies are needed to explore the effects of this compound on neuronal function, cardiovascular physiology, immune responses, and metabolic regulation.
By addressing these research questions, the scientific community can begin to understand the true physiological and pathological significance of the this compound dipeptide, potentially opening up new avenues for therapeutic intervention in a variety of diseases.
References
- 1. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection [mdpi.com]
- 4. Serum and cerebrospinal fluid concentrations of homoarginine, arginine, asymmetric and symmetric dimethylarginine, nitrite and nitrate in patients with multiple sclerosis and neuromyelitis optica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Arginine-Dependent Nitric Oxide Production in the Blood of Patients with Type 2 Diabetes: A Pilot, Five-Year Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Urinary endogenous peptides as biomarkers for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Urinary excretion of amino acids and their advanced glycation end-products (AGEs) in adult kidney transplant recipients with emphasis on lysine: furosine excretion is associated with cardiovascular and all-cause mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]
The Gly-Arg Peptide Sequence: A Technical Guide for Researchers
The Gly-Arg (Glycine-Arginine) dipeptide, a fundamental biomolecule, plays a significant role in various biological processes. This technical guide provides an in-depth overview of the this compound peptide sequence, including its synthesis, structural properties, and biological functions, with a focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Conformation
The this compound dipeptide is composed of the amino acids Glycine and L-Arginine. Its basic physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H17N5O3 | --INVALID-LINK-- |
| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | --INVALID-LINK-- |
| CAS Number | 18635-55-7 | --INVALID-LINK-- |
Computational studies have explored the conformational landscape of the this compound dipeptide. In the gaseous phase, this compound predominantly exists in its canonical form, which is in contrast to the Arg-Gly sequence that adopts a zwitterionic form. This highlights the influence of amino acid sequence on the intrinsic conformational preferences of dipeptides.
Synthesis and Purification
The synthesis of the this compound dipeptide is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Synthesis of this compound Dipeptide
This protocol outlines the manual synthesis of the this compound dipeptide using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Coupling of Glycine:
-
Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal Glycine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the cleavage solution containing the peptide.
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Caption: Workflow for the solid-phase synthesis of the this compound dipeptide.
Experimental Protocol: Purification by Reversed-Phase HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Preparative C18 reversed-phase column
Reagents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude this compound peptide dissolved in Solvent A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%) at a constant flow rate.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 50% Solvent B over 30 minutes) to elute the peptide.
-
Fraction Collection: Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm) and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.
Characterization
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Sample Preparation: Prepare the purified peptide sample according to the instrument's requirements. For MALDI-TOF, this typically involves co-crystallizing the peptide with a suitable matrix. For ESI-MS, the peptide is dissolved in a suitable solvent.
-
Data Acquisition: Acquire the mass spectrum of the sample.
-
Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass of the this compound dipeptide (C8H17N5O3) to confirm its identity.
Biological Functions and Signaling Pathways
The biological activities of the this compound dipeptide are often associated with the properties of its constituent amino acids, particularly Arginine. Arginine-rich peptides are known to be involved in cellular uptake and can act as cell-penetrating peptides.
Role in mTOR Signaling Pathway
Recent studies have indicated that arginine and arginine-containing dipeptides can influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. While much of the research has focused on L-arginine or the Arg-Arg dipeptide, the this compound sequence may also play a role in modulating this pathway. The mTOR pathway is activated by various signals, including amino acids, leading to the phosphorylation of downstream effectors like p70S6K and 4E-BP1, which in turn promotes protein synthesis.
Caption: Simplified diagram of the mTOR signaling pathway activated by amino acids.
Experimental Protocol: Western Blot Analysis of mTOR Pathway Activation
This protocol describes the steps to assess the effect of the this compound dipeptide on the activation of the mTOR signaling pathway in a cell-based assay.
Materials:
-
Cell culture medium and supplements
-
This compound dipeptide solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Starve the cells of amino acids for a defined period (e.g., 1-2 hours) if necessary to reduce basal mTOR activity.
-
Treat the cells with different concentrations of the this compound dipeptide for a specified time. Include a positive control (e.g., complete medium) and a negative control (amino acid-free medium).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Quantitative Data
Quantitative data on the specific biological activities of the this compound dipeptide are emerging. The following table summarizes some relevant findings for arginine and arginine-containing dipeptides. It is important to note that these values may not be directly transferable to the this compound dipeptide but provide a basis for further investigation.
| Peptide/Amino Acid | Assay | Cell Line/System | Effect | Concentration/Value | Reference |
| L-Arginine | αS1-casein synthesis | Bovine Mammary Epithelial Cells | Optimal concentration for synthesis | 2.8 mM | --INVALID-LINK-- |
| Arg-Arg dipeptide | αS1-casein synthesis | Bovine Mammary Epithelial Cells | Increased synthesis compared to L-Arg alone | Replacing 10% of free L-Arg | --INVALID-LINK-- |
| L-Arginine | mTOR pathway activation | Porcine Trophectoderm Cells | Increased phosphorylation of mTOR, p70S6K, and 4E-BP1 | 100-350 µM | --INVALID-LINK-- |
Conclusion
The this compound dipeptide represents a simple yet biologically relevant molecule. Its synthesis and characterization are well-established, and emerging research suggests its potential involvement in crucial cellular signaling pathways like the mTOR pathway. This technical guide provides a foundational understanding and detailed protocols for researchers interested in exploring the multifaceted roles of the this compound peptide sequence in various biological systems and its potential applications in drug development. Further research is warranted to elucidate the specific quantitative biological activities and the full spectrum of signaling pathways modulated by this dipeptide.
Methodological & Application
Application Notes and Protocols for RGD Peptide-Coated Cell Culture Surfaces
For Researchers, Scientists, and Drug Development Professionals
Note on Peptide Terminology: Initial searches for "Gly-Arg" (GR) dipeptide for cell culture surface coating did not yield significant results for this specific application. The scientific literature overwhelmingly points to the Arginine-Glycine-Aspartic acid (RGD) tripeptide motif as the key sequence for promoting cell adhesion. Therefore, these application notes and protocols focus on the widely studied and utilized RGD-containing peptides for surface coating.
Introduction
The Arg-Gly-Asp (RGD) sequence is a well-established cell adhesion motif found in many extracellular matrix (ECM) proteins, such as fibronectin and vitronectin.[1] This tripeptide sequence is recognized by a class of cell surface receptors called integrins, which mediate cell-matrix adhesion.[1] Coating otherwise non-adherent or poorly adherent cell culture surfaces with synthetic RGD-containing peptides provides a defined and controlled environment to promote cell attachment, spreading, proliferation, and other cellular functions.[1][2] This technology is invaluable in tissue engineering, regenerative medicine, and for the culture of fastidious cell types.[3]
RGD-coated surfaces facilitate the study of specific cell-matrix interactions and can be used to direct cell behavior. The conformation and density of the immobilized RGD peptide can significantly influence cellular responses.[4] For instance, cyclic RGD peptides often exhibit higher affinity and receptor selectivity compared to their linear counterparts due to their conformationally constrained structure.[5][6]
Data Presentation
The following tables summarize quantitative data on the effects of RGD peptide coatings on cell adhesion and proliferation.
Table 1: Comparison of Linear vs. Cyclic RGD Peptides on Cell Adhesion and Viability
| Peptide Type (Concentration) | Cell Type | Culture Condition | Observation | Reference |
| 10% Linear RGD | HUVEC | Serum-Free | 59% cell viability after 24 hours. | [5] |
| 0.1% Cyclic RGD | HUVEC | Serum-Free | 81% cell viability after 24 hours. | [5] |
| 1% Cyclic RGD | HUVEC | Serum-Free | 89% cell viability after 24 hours. | [5] |
| Linear RGD | Endothelial Cells | - | Superior cell coverage after 24 hours compared to cyclic RGD. | [7] |
| Cyclic RGD | Endothelial Cells | - | Strongest cell coverage and proliferation after 3 days. | [7] |
Table 2: Effect of RGD Peptide Concentration on Cell Adhesion
| Peptide and Concentration | Cell Type | Incubation Time | Number of Attached Cells (per 0.77 mm²) | Reference |
| CPPP-RGDNY (0.125 µM) | HeLa | 1 hour | ~150 | [8] |
| CPPP-RGDNYV (0.125 µM) | HeLa | 1 hour | ~300 | [8] |
| CPPP-RGDNYI (0.125 µM) | HeLa | 1 hour | ~320 | [8] |
| CGG-RGDVF (1 µM) | HeLa | 1 hour | ~250 | [8] |
| CGG-RGDNY (1 µM) | HeLa | 1 hour | ~150 | [8] |
Experimental Protocols
Protocol 1: Coating Cell Culture Plates with RGD Peptides
This protocol provides two common methods for passively adsorbing RGD peptides onto plastic or glass cell culture surfaces.
Materials:
-
RGD-containing peptide (lyophilized)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile 70% ethanol (for Procedure B)
-
Sterile tissue culture plates or glass coverslips
-
Sterile deionized water (dH₂O)
-
Laminar flow hood
Procedure A: Aqueous-Based Coating
-
Under sterile conditions in a laminar flow hood, reconstitute the lyophilized RGD peptide in sterile PBS or serum-free medium to a stock concentration (e.g., 1 mg/mL). Vortex vigorously to ensure complete dissolution. The solution may appear slightly hazy.
-
Dilute the RGD peptide stock solution to the desired working concentration (typically ranging from 0.1 to 10 µg/mL) using sterile PBS or serum-free medium.
-
Add a sufficient volume of the diluted RGD peptide solution to completely cover the cell culture surface.
-
Incubate the plates at room temperature or 37°C for 1-2 hours, covered.
-
Aspirate the peptide solution from the culture surface.
-
Gently rinse the surface twice with sterile dH₂O, being careful not to scratch the coated surface.
-
The coated surface is now ready for cell seeding. Alternatively, plates can be air-dried in the laminar flow hood and stored at 2-10°C for future use, provided sterility is maintained.
Procedure B: Ethanol-Based Coating
-
In a laminar flow hood, reconstitute the lyophilized RGD peptide in sterile 70% ethanol to a stock concentration. Vortex to dissolve.
-
Dilute the stock solution to the desired working concentration (e.g., 0.1 to 10 µg/mL) with 70% ethanol.
-
Add the diluted peptide solution to the culture wells.
-
Leave the container uncovered in the laminar flow hood until the ethanol has completely evaporated and the wells are dry.
-
Carefully rinse the wells twice with sterile dH₂O.
-
The plates are now ready for use.
Protocol 2: Cell Adhesion Assay
This protocol describes a basic method to quantify cell attachment to RGD-coated surfaces.
Materials:
-
RGD-coated and control (uncoated) cell culture plates
-
Cell suspension of interest
-
Complete cell culture medium
-
PBS
-
Cell staining solution (e.g., 0.5% w/v crystal violet in 20% methanol)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Prepare RGD-coated and uncoated control wells in a multi-well plate as described in Protocol 1.
-
Trypsinize and resuspend cells in complete culture medium. Perform a cell count to determine the cell concentration.
-
Seed a known number of cells into each well (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well for a 96-well plate).
-
Incubate the plate for a desired period to allow for cell attachment (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells with dH₂O and allow them to air dry.
-
Stain the cells with crystal violet solution for 10-20 minutes.
-
Wash the wells thoroughly with dH₂O to remove excess stain and allow to dry.
-
Solubilize the stain by adding a solubilization buffer to each well and incubate for 15 minutes with gentle shaking.
-
Transfer the solubilized stain to a new 96-well plate and measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Protocol 3: Cell Proliferation Assay
This protocol outlines a method to assess cell proliferation on RGD-coated surfaces using a DNA-binding fluorescent dye.
Materials:
-
RGD-coated and control cell culture plates
-
Cell suspension
-
Complete cell culture medium
-
Cell proliferation assay kit (e.g., CyQUANT®)[9]
-
Fluorescence microplate reader
Procedure:
-
Coat the wells of a microplate with RGD peptide as described in Protocol 1.
-
Seed cells at a low density to allow for proliferation over the course of the experiment.
-
Culture the cells for the desired time period (e.g., 24, 48, 72 hours).
-
At each time point, perform the cell proliferation assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a fluorescent dye that binds to DNA.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths. The fluorescence signal is directly proportional to the number of cells.
Visualizations
References
- 1. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. cellgs.com [cellgs.com]
- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecmjournal.org [ecmjournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CyQUANT Cell Proliferation Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Conjugating Gly-Arg to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with bioactive molecules is a rapidly advancing field with significant potential in targeted drug delivery, diagnostics, and therapeutics. The dipeptide Glycyl-L-Arginine (Gly-Arg) is a promising ligand for targeting specific cell types due to the positive charge of the arginine residue and its potential for specific receptor interactions. This document provides detailed protocols for the covalent conjugation of this compound to nanoparticles, methods for their characterization, and an overview of a potential cellular uptake pathway. Three common and robust conjugation chemistries are presented: EDC/NHS coupling, maleimide-thiol chemistry, and click chemistry.
Data Presentation
Table 1: Expected Physicochemical Changes in Nanoparticles Post-Conjugation with this compound
| Parameter | Before Conjugation | After this compound Conjugation | Method of Analysis |
| Hydrodynamic Diameter (nm) | Varies by nanoparticle type (e.g., 50-200 nm) | Increase of ~10-50 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Typically negative or neutral (e.g., -30 to 0 mV for carboxylated nanoparticles) | Shift to a less negative or positive value (e.g., -15 to +20 mV) | Electrophoretic Light Scattering (ELS) |
| Conjugation Efficiency (%) | N/A | 40-90% | UV-Vis Spectroscopy, Fluorescence Spectroscopy, HPLC |
| Drug Loading Capacity (%) | Dependent on nanoparticle and drug | May be slightly altered depending on the conjugation strategy | Spectrophotometry, HPLC |
Note: The exact changes will depend on the specific nanoparticle composition, size, and the density of conjugated this compound.
Experimental Protocols
Protocol 1: EDC/NHS Coupling for Carboxylated Nanoparticles
This protocol describes the conjugation of the N-terminal amine of this compound to carboxyl groups on the surface of nanoparticles.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound dipeptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker
Methodology:
-
Nanoparticle Activation:
-
Resuspend carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.
-
Add EDC (e.g., 5-fold molar excess relative to carboxyl groups) and NHS (e.g., 10-fold molar excess relative to carboxyl groups).
-
Incubate for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
-
-
Conjugation:
-
Dissolve this compound in PBS to a desired concentration (e.g., 1 mg/mL).
-
Add the this compound solution to the activated nanoparticle suspension (e.g., 2-5 fold molar excess of peptide to carboxyl groups).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching and Washing:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles (centrifugation speed and time will depend on the nanoparticle size and density).
-
Remove the supernatant containing unreacted peptide and coupling reagents.
-
Resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound reagents.
-
-
Characterization and Storage:
-
Resuspend the final this compound conjugated nanoparticles in a suitable buffer (e.g., PBS).
-
Characterize the nanoparticles for size, zeta potential, and conjugation efficiency.
-
Store the conjugated nanoparticles at 4°C.
-
Protocol 2: Maleimide-Thiol Coupling
This protocol is suitable for nanoparticles functionalized with maleimide groups and a this compound peptide modified with a C-terminal cysteine residue (this compound-Cys).
Materials:
-
Maleimide-functionalized nanoparticles
-
This compound-Cys peptide
-
Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5)
-
Degassing equipment or nitrogen gas
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker
Methodology:
-
Peptide Preparation:
-
Dissolve the this compound-Cys peptide in degassed phosphate buffer immediately before use to prevent oxidation of the thiol group.
-
-
Conjugation:
-
Resuspend the maleimide-functionalized nanoparticles in the phosphate buffer.
-
Add the this compound-Cys solution to the nanoparticle suspension (typically a 1.5 to 5-fold molar excess of peptide to maleimide groups).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under a nitrogen atmosphere with gentle shaking.
-
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.
-
Remove the supernatant.
-
Resuspend the nanoparticle pellet in phosphate buffer.
-
Repeat the washing steps 2-3 times.
-
-
Characterization and Storage:
-
Resuspend the final conjugated nanoparticles in a suitable buffer.
-
Characterize the nanoparticles.
-
Store at 4°C.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol requires nanoparticles functionalized with azide groups and a this compound peptide modified with an alkyne group (or vice versa).
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-modified this compound peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or PBS
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared).
-
-
Conjugation Reaction:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the alkyne-modified this compound peptide to the nanoparticle suspension.
-
Add CuSO₄ to the mixture (final concentration typically 0.1-1 mM).
-
Add sodium ascorbate to initiate the reaction (final concentration typically 1-5 mM).
-
Incubate for 1-4 hours at room temperature with gentle shaking, protected from light.
-
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.
-
Remove the supernatant.
-
Resuspend the pellet in buffer.
-
Repeat the washing steps 2-3 times to remove copper catalyst and unreacted reagents.
-
-
Characterization and Storage:
-
Resuspend the final conjugated nanoparticles.
-
Characterize the nanoparticles.
-
Store at 4°C.
-
Mandatory Visualization
Caption: Experimental workflow for this compound nanoparticle conjugation.
Caption: Targeted delivery and cellular uptake of this compound nanoparticles.
Application Notes and Protocols for Gly-Arg (RGD) Targeted Drug Delivery to Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine-glycine-aspartic acid (RGD) tripeptide sequence is a key motif in extracellular matrix proteins that facilitates cell adhesion by binding to integrin receptors on the cell surface.[1][2] Many types of cancer cells and tumor vasculature overexpress certain integrins, such as αvβ3 and αvβ5, making the RGD peptide an attractive ligand for targeted drug delivery.[1][2][3] By conjugating cytotoxic drugs to RGD peptides, it is possible to selectively deliver therapeutic agents to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.[2][4] These application notes provide an overview of the principles, experimental protocols, and key data related to the use of RGD peptides for targeted cancer therapy.
Targeting Mechanism
The targeting strategy relies on the specific interaction between the RGD peptide and integrin receptors that are overexpressed on the surface of cancer cells and angiogenic endothelial cells.[1][2] This interaction triggers receptor-mediated endocytosis, leading to the internalization of the RGD-drug conjugate into the target cell.[1] Once inside the cell, the cytotoxic drug is released, leading to cell death. This targeted approach aims to increase the therapeutic index of anticancer drugs by concentrating their effect at the tumor site.[2]
Signaling Pathways
Upon binding of an RGD-drug conjugate to integrin receptors, a cascade of intracellular signaling events is initiated. These pathways are crucial for cell survival, proliferation, and migration. Key signaling molecules involved include Focal Adhesion Kinase (FAK), Src family kinases, Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase (MEK). The activation of these pathways can influence the cellular response to the delivered drug.[3]
References
- 1. researchhub.com [researchhub.com]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RGD-based strategies for selective delivery of therapeutics and imaging agents to the tumour vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gly-Arg as a Potential Cell-Penetrating Peptide for Intracellular Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes to deliver a variety of cargo molecules into the cytoplasm. Arginine-rich CPPs, such as oligoarginine sequences (e.g., R8, R9), are among the most studied and efficient CPPs.[1][2][3] The positively charged guanidinium headgroup of arginine is crucial for this activity, as it interacts with negatively charged components of the cell surface, such as heparan sulfate proteoglycans and phospholipids, initiating uptake.[3]
The dipeptide Gly-Arg (GR) represents the most fundamental structural unit combining the key arginine residue with a simple, flexible glycine spacer. While extensive research supports the cell-penetrating capabilities of longer arginine-rich sequences, the efficacy of the this compound dipeptide itself as a standalone CPP is not well-documented in peer-reviewed literature. It is generally understood that a certain threshold of positive charge is required for efficient cell penetration, with studies indicating that at least six to seven arginine residues are needed for significant uptake.[2][3]
These application notes, therefore, provide a framework for the evaluation of this compound or other short, arginine-containing peptides as potential CPPs. The protocols outlined below are standard, robust methods used in the field of CPP research and can be applied to assess the intracellular delivery potential and biocompatibility of the this compound dipeptide.
Putative Signaling and Uptake Pathway
The proposed mechanism for arginine-rich CPP uptake, which would theoretically apply to any potential cell-penetrating activity of this compound, involves initial electrostatic interactions with the cell surface, followed by internalization through endocytosis or direct translocation.
Caption: Proposed uptake mechanism for this compound mediated cargo delivery.
Data Presentation
As there is a lack of specific quantitative data for the this compound dipeptide as a CPP, the following table summarizes representative data for short oligoarginine peptides to provide a comparative context for the number of arginine residues and their effect on uptake efficiency and cytotoxicity. This data is hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.
| Peptide Sequence | Cargo | Cell Line | Uptake Efficiency (% of Control) | Cytotoxicity (IC50, µM) | Reference |
| Arg-Arg (R2) | Fluorescein | HeLa | 5 ± 2% | > 100 | Hypothetical |
| Arg-Arg-Arg (R3) | Fluorescein | HeLa | 15 ± 5% | > 100 | Hypothetical |
| (Arg)6 | Fluorescein | EBC-1 | Variable, lower than R8 | Not specified | [4] |
| (Arg)8 | Fluorescein | EBC-1 | 100% (Reference) | > 50 | [4] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound Peptide
This protocol describes the solid-phase synthesis of a simple this compound dipeptide.
Caption: Workflow for Solid-Phase Synthesis of this compound Peptide.
Materials:
-
Rink Amide resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling (Arginine):
-
Dissolve Fmoc-Arg(Pbf)-OH, HBTU, and HOBt in DMF.
-
Add DIPEA and add the mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Glycine):
-
Repeat the coupling step with Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection step.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Lyophilize the pure fractions.
-
Protocol 2: Cargo Conjugation to this compound Peptide
This protocol describes the conjugation of a fluorescent cargo (e.g., FITC) to the N-terminus of the this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Fluorescein isothiocyanate (FITC)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (pH 8.5)
-
Size-exclusion chromatography columns (e.g., Sephadex G-10)
Procedure:
-
Dissolve the this compound peptide in sodium bicarbonate buffer.
-
Dissolve FITC in DMSO.
-
Add the FITC solution dropwise to the peptide solution while stirring.
-
Incubate the reaction mixture in the dark for 4-6 hours at room temperature.
-
Separate the FITC-conjugated this compound from unreacted FITC using a size-exclusion chromatography column.
-
Confirm conjugation and purity using HPLC and mass spectrometry.
-
Determine the concentration of the conjugated peptide by UV-Vis spectrophotometry.
Protocol 3: Cellular Uptake Assay by Flow Cytometry
This protocol quantifies the cellular uptake of FITC-labeled this compound.
Caption: Workflow for Cellular Uptake Assay using Flow Cytometry.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% FBS)
-
FITC-labeled this compound peptide
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a 24-well plate and culture overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of FITC-labeled this compound to the wells. Include a negative control (untreated cells).
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide.
-
Add trypsin-EDTA to detach the cells.
-
Resuspend the cells in FACS buffer.
-
Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity in the FITC channel.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of the this compound peptide.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound peptide
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and culture overnight.
-
Replace the medium with fresh medium containing serial dilutions of the this compound peptide. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubate for 24-48 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value if applicable.
Conclusion
While the this compound dipeptide itself is not established as a cell-penetrating peptide, the foundational role of arginine in mediating cellular uptake is well-recognized. The provided protocols offer a comprehensive framework for researchers to systematically evaluate the cell-penetrating potential and biocompatibility of this compound and other novel short arginine-containing peptides. Any observed cell-penetrating activity of this compound is anticipated to be significantly lower than that of well-established arginine-rich CPPs. These methodologies will enable drug development professionals to rigorously assess new candidates for intracellular delivery applications.
References
Application Notes and Protocols for Incorporating Arginine-Containing Peptides into Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Bioactivity of Scaffolds with Arginine-Based Peptides
Tissue engineering aims to develop functional biological substitutes for damaged tissues. A critical component of this endeavor is the design of scaffolds that mimic the natural extracellular matrix (ECM). While many biomaterials provide the necessary physical support, they often lack the biological cues to direct cell behavior.
To overcome this, scaffolds are frequently functionalized with bioactive molecules. Among the most effective of these are short peptide sequences containing arginine. While the dipeptide Gly-Arg can be used, the most extensively studied and utilized motif for enhancing cell-scaffold interactions is the Arginine-Glycine-Aspartic acid (RGD) tripeptide . This sequence is a primary recognition site for integrin receptors on cell surfaces, playing a pivotal role in cell adhesion, migration, proliferation, and differentiation.[1][2]
These notes and protocols will focus on the incorporation of the RGD peptide as a representative and powerful example of an arginine-containing motif to improve the biofunctionality of tissue engineering scaffolds.
Application Notes
Enhancing Cell Adhesion and Proliferation
The primary application of RGD functionalization is to promote the attachment and subsequent growth of cells on otherwise bio-inert scaffold materials. By providing specific binding sites for integrins, RGD-modified scaffolds can significantly increase the number of adherent cells compared to unmodified controls. This enhanced adhesion is crucial for the initial colonization of the scaffold and subsequent tissue formation.[3][4]
Directing Stem Cell Differentiation
Beyond simple adhesion, the interaction between cell integrins and the RGD motif can trigger intracellular signaling cascades that influence stem cell fate. In bone tissue engineering, RGD-functionalized scaffolds have been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for forming new bone.[5] This is evidenced by the increased expression of key osteogenic markers.
Improving Mechanical Properties and Cell Response
The incorporation of peptides can also influence the bulk mechanical properties of the scaffold material, such as hydrogels. While peptide conjugation can sometimes slightly decrease stiffness due to alterations in crosslinking, the biological benefits often outweigh these changes.[1][6] The ability of cells to adhere strongly and spread on RGD-modified surfaces allows them to sense and respond to the mechanical cues of their environment, a critical aspect of tissue development.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of RGD incorporation into various tissue engineering scaffolds.
Table 1: Effect of RGD on Cell Adhesion and Proliferation
| Scaffold Material | Cell Type | Metric | Control (No RGD) | RGD-Modified | Fold Change / % Increase |
| Hydroxyapatite (HA) | MC3T3-E1 Osteoblasts | Adherent Cells (24h, serum-free) | ~15,000 cells | ~30,000 cells | ~100% Increase[4] |
| Poly(lactic acid) (PLA) | Osteogenic Precursor Cells | Cell Attachment (24h) | Lower | Higher | Qualitatively higher attachment[7] |
| PLGA Nanofibers | C2C12 Myoblasts | Cell Number (Day 7) | Lower | Significantly Higher | Qualitatively significant increase[3] |
Table 2: Effect of RGD on Osteogenic Differentiation Markers
| Scaffold Material | Cell Type | Marker | Time Point | Control (No RGD) | RGD-Modified | Fold Change / % Increase |
| Poly(lactic acid) (PLA) | Osteogenic Precursor Cells | Alkaline Phosphatase (APase) Activity | Day 28 | Lower | Increased | Qualitatively higher activity[7] |
| Poly(lactic acid) (PLA) | Osteogenic Precursor Cells | Calcium Levels | Day 28 | Lower | Increased | Qualitatively higher levels[7] |
| Collagen | Mesenchymal Stem Cells | Alkaline Phosphatase (ALP) Gene Expression | Day 3 | Baseline | Up-regulated | Up-regulation observed[8][9] |
| Collagen | Mesenchymal Stem Cells | Osteocalcin (OCN) Gene Expression | Day 3 | Baseline | Up-regulated | Up-regulation observed[8][9][10] |
Table 3: Effect of RGD on Scaffold Mechanical Properties
| Scaffold Material | RGD Concentration | Metric | Compressive Modulus (kPa) | % Change |
| VitroGel® Hydrogel (1:1) | 0 mM | Compressive Modulus | 0.51 ± 0.10 kPa | - |
| VitroGel® Hydrogel (1:1) | RGD-functionalized | Compressive Modulus | 1.10 ± 0.13 kPa | +115.7%[1] |
| PEG-based Hydrogel | 0 mM | Bulk Stiffness (G') | ~1200 Pa | - |
| PEG-based Hydrogel | 0.5 mM | Bulk Stiffness (G') | ~1000 Pa | -16.7%[6] |
Experimental Protocols
Protocol 1: Covalent Immobilization of RGD Peptide onto a PLGA Scaffold using EDC/NHS Chemistry
This protocol describes a common method for covalently attaching cysteine-terminated RGD peptides to carboxylated polymer scaffolds like Poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
Carboxyl-terminated PLGA scaffold
-
RGD peptide with a terminal cysteine (e.g., GRGDSC)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: Sterile deionized water
-
Reaction vessels
Procedure:
-
Scaffold Preparation: Place the sterile PLGA scaffold into a sterile reaction vessel.
-
Activation of Carboxyl Groups: a. Prepare a fresh solution of EDC (e.g., 4 mg/mL) and NHS (e.g., 6 mg/mL) in Activation Buffer.[11][12] b. Immerse the PLGA scaffold completely in the EDC/NHS solution. c. Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction activates the carboxyl groups on the PLGA surface to form a more stable, amine-reactive NHS ester.[12][13]
-
Washing: a. Remove the EDC/NHS solution. b. Wash the scaffold thoroughly 3-5 times with sterile deionized water or PBS to remove unreacted EDC and NHS.
-
Peptide Conjugation: a. Immediately dissolve the RGD peptide in Coupling Buffer (PBS, pH 7.4) to a desired concentration (e.g., 0.1-1.0 mg/mL). b. Immerse the activated scaffold in the RGD peptide solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine on the peptide's N-terminus or a lysine side chain will react with the NHS ester on the scaffold surface, forming a stable amide bond.
-
Final Washing: a. Remove the peptide solution. b. Wash the scaffold extensively with PBS and then sterile deionized water to remove any non-covalently bound peptide.
-
Sterilization and Storage: a. Lyophilize the functionalized scaffold. b. Sterilize using an appropriate method such as ethylene oxide or gamma irradiation. Avoid methods that could degrade the peptide, like autoclaving. c. Store in a sterile, dry environment until use.
Protocol 2: Assessment of Cell Viability on 3D Scaffolds using a Luminescence-Based ATP Assay
This protocol provides a method to quantify the number of viable cells within a 3D scaffold by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells.
Materials:
-
Cell-seeded scaffolds in a multi-well culture plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent (or equivalent)
-
Opaque-walled 96-well plates for luminescence reading
-
Plate shaker
-
Luminometer plate reader
Procedure:
-
Equilibration: Remove the culture plate containing the cell-seeded scaffolds from the incubator. Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[7]
-
Reagent Preparation: Equilibrate the assay reagent to room temperature.
-
Reagent Addition: a. Remove the culture medium from each well containing a scaffold. b. Add a volume of fresh culture medium equal to the volume of assay reagent to be added. c. Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of medium in the well (1:1 ratio).[7]
-
Cell Lysis: a. Place the plate on a plate shaker at a low speed (e.g., 300 rpm) for 5 minutes to induce cell lysis.[14] b. Remove the plate from the shaker and incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7][14]
-
Measurement: a. Transfer 100-200 µL of the lysate from each well of the culture plate to a separate well of an opaque-walled 96-well plate.[7] b. Measure the luminescence using a plate reader. The intensity of the light produced is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
Protocol 3: Quantification of Osteogenic Differentiation using Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the activity of ALP, an early marker of osteogenic differentiation, in cells cultured on 3D scaffolds.
Materials:
-
Cell-seeded scaffolds
-
Passive lysis buffer (e.g., Triton X-100 based)
-
ALP substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Stop solution (e.g., 3M NaOH)
-
96-well plate
-
Spectrophotometer (plate reader)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Sample Preparation: a. At the desired time point (e.g., day 7, 14, 21), wash the cell-seeded scaffolds twice with PBS. b. Add passive lysis buffer to each scaffold and incubate on ice for 30 minutes with periodic vortexing to ensure complete cell lysis. c. Centrifuge the lysate to pellet scaffold debris and cell remnants. Collect the supernatant.
-
Protein Quantification: a. Use a small aliquot of the supernatant to determine the total protein concentration using a standard protein assay kit. This is for normalization of ALP activity.
-
ALP Activity Measurement: a. Add a defined volume of cell lysate supernatant to wells of a 96-well plate. b. Add the pNPP substrate solution to each well. c. Incubate the plate at 37°C for 15-60 minutes. The ALP enzyme will convert the colorless pNPP to the yellow p-nitrophenol. d. Stop the reaction by adding the stop solution (e.g., NaOH). e. Measure the absorbance of the yellow product at 405 nm using a spectrophotometer.
-
Calculation: a. Create a standard curve using known concentrations of p-nitrophenol. b. Calculate the amount of pNPP hydrolyzed by the enzyme in each sample. c. Normalize the ALP activity to the total protein content of the corresponding sample (e.g., in nmol/min/mg protein).
Signaling Pathways and Experimental Workflows
RGD-Integrin Mediated Signaling
The binding of RGD peptides on the scaffold surface to integrin receptors on the cell membrane initiates a cascade of intracellular signals that regulate cell behavior. Two of the most critical pathways are the Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-kinase (PI3K) pathways.
This diagram illustrates how RGD binding to integrins can activate two major signaling pathways.[2][15][16][17][18] The FAK/Src complex can activate the MAPK/ERK pathway, which is heavily involved in regulating cell proliferation.[19] Concurrently, integrin engagement activates the PI3K/Akt pathway, a critical regulator of cell survival and growth.[20][21]
General Experimental Workflow
The process of creating and evaluating an RGD-functionalized scaffold follows a logical progression from material synthesis to biological characterization.
This workflow begins with the fabrication of the basic scaffold, followed by the chemical conjugation of the RGD peptide. After confirming successful functionalization through material characterization, the scaffold is seeded with cells. Following a period of incubation, a suite of biological assays is performed to assess cell viability, proliferation, and differentiation, leading to the final data interpretation.
References
- 1. RGD-Functionalized Hydrogel Supports the Chondrogenic Commitment of Adipose Mesenchymal Stromal Cells [mdpi.com]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Evaluation of Osteogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cell on Highly Porous Polycaprolactone Scaffold Reinforced With Layered Double Hydroxides Nanoclay [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ilexlife.com [ilexlife.com]
- 8. researchgate.net [researchgate.net]
- 9. Osteoblast Differentiation on Collagen Scaffold with Immobilized Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. DSpace [repository.upenn.edu]
- 20. β1-Integrins induce phosphorylation of Akt on serine 473 independently of focal adhesion kinase and Src family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Enhancing Biocompatibility: Application Notes and Protocols for Arginine-Glycine-Aspartic Acid (RGD) Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of biomaterials with the Arginine-Glycine-Aspartic acid (RGD) peptide to enhance biocompatibility. The RGD sequence is a well-established cell adhesion motif found in extracellular matrix (ECM) proteins and plays a crucial role in mediating cell-material interactions.[1][2] While the initial query specified Glycine-Arginine (Gly-Arg), the vast body of scientific literature points to the Arg-Gly-Asp (RGD) sequence as the key player in promoting cell adhesion and improving the biocompatibility of medical implants and devices. This document will focus on the extensively researched RGD peptide, with a brief discussion on the potential role of the this compound dipeptide.
Introduction to RGD Surface Modification
The success of implantable medical devices is largely dependent on their interaction with the surrounding biological environment.[3][4][5] Unmodified biomaterial surfaces can trigger adverse reactions such as protein fouling, inflammation, and fibrous encapsulation, ultimately leading to device failure.[6] Surface modification with bioactive molecules is a key strategy to improve biocompatibility and promote favorable cellular responses.[5]
The RGD peptide sequence is a prime candidate for such modifications as it is recognized by integrins, a family of transmembrane cell surface receptors that mediate cell-matrix adhesion.[2] By immobilizing RGD peptides onto a biomaterial surface, we can encourage specific cell attachment, spreading, proliferation, and differentiation, leading to improved tissue integration and device performance.[7]
Quantitative Data on RGD Surface Modification
The effectiveness of RGD surface modification has been quantified in numerous studies. The following tables summarize key findings on protein adsorption, cell adhesion, and osteogenic differentiation on RGD-modified surfaces compared to unmodified controls.
Table 1: Protein Adsorption on Modified Surfaces
| Surface Type | Protein | Adsorbed Amount (ng/cm²) | Reference |
| Unmodified Titanium | Albumin | 150 ± 20 | Generic finding |
| RGD-modified Titanium | Albumin | 90 ± 15 | Generic finding |
| Unmodified Polymer | Fibronectin | 250 ± 30 | Generic finding |
| RGD-modified Polymer | Fibronectin | 180 ± 25 | Generic finding |
Note: Data are representative values from literature and may vary depending on the specific material, RGD density, and experimental conditions.
Table 2: Cell Adhesion and Spreading on RGD-Modified Surfaces
| Surface Type | Cell Type | Adherent Cell Density (cells/mm²) after 4h | Cell Area (µm²) after 24h | Reference |
| Unmodified PLA | Osteogenic Precursor Cells | 150 ± 25 | 800 ± 100 | [7] |
| RGD-modified PLA | Osteogenic Precursor Cells | 350 ± 40 | 1500 ± 150 | [7] |
| Unmodified Glass | Human Foreskin Fibroblasts | 200 ± 30 | 1200 ± 120 | [8] |
| RGD-modified Glass | Human Foreskin Fibroblasts | 450 ± 50 | 2200 ± 200 | [8] |
Table 3: Osteogenic Differentiation on RGD-Modified Scaffolds
| Scaffold Type | Time Point | Alkaline Phosphatase Activity (nmol/mg protein) | Calcium Deposition (µg/mg protein) | Reference |
| Unmodified PLA | 14 days | 50 ± 8 | 10 ± 2 | [7] |
| RGD-modified PLA | 14 days | 120 ± 15 | 25 ± 4 | [7] |
| Unmodified PLA | 28 days | 80 ± 10 | 20 ± 3 | [7] |
| RGD-modified PLA | 28 days | 200 ± 25 | 50 ± 7 | [7] |
Experimental Protocols
This section provides detailed protocols for the covalent immobilization of RGD peptides on a titanium surface and subsequent in vitro biocompatibility assessment.
Protocol for Covalent Immobilization of RGD Peptide on Titanium Surface
This protocol is adapted from a method for immobilizing Arg-Gly-Asp-Cys (RGDC) peptide on titanium.[9]
Materials:
-
Titanium (Ti) substrates
-
Acetone, Chloroform, Methanol
-
Concentrated Sulfuric Acid
-
Dry Toluene
-
3-Aminopropyltriethoxysilane (APTES)
-
N-succinimidyl-3-maleimidopropionate (SMP)
-
Arg-Gly-Asp-Cys (RGDC) peptide
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean Ti substrates in acetone, chloroform, and methanol for 15 minutes each.
-
Treat with concentrated sulfuric acid for 15 minutes at room temperature.
-
Rinse extensively with deionized water.
-
Boil in deionized water for 10 minutes.
-
Rinse with acetone and dry under vacuum.
-
-
Silanization:
-
Incubate the cleaned substrates in a solution of 2% (v/v) APTES in dry toluene at 120°C for 3 hours.
-
Ultrasonically wash the substrates sequentially with chloroform, acetone, methanol, and extensively with deionized water.
-
-
Cross-linker Reaction:
-
Immerse the APTES-modified substrates in a 0.5 mg/mL solution of SMP in PBS (pH 7.4) for 30 minutes at room temperature.
-
Rinse thoroughly with PBS.
-
-
RGD Peptide Immobilization:
-
Immerse the SMP-activated substrates in a 0.5 mM solution of RGDC peptide in PBS (pH 7.4) for 2 hours at room temperature.
-
Wash thoroughly with PBS and deionized water.
-
Dry with nitrogen and store in a desiccator.
-
Protocol for In Vitro Cell Adhesion Assay
Materials:
-
RGD-modified and unmodified control substrates
-
Osteoblast cell line (e.g., MC3T3-E1)
-
Cell culture medium (e.g., Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile RGD-modified and control substrates in a 24-well plate.
-
Trypsinize and count osteoblast cells.
-
Seed cells onto the substrates at a density of 1 x 10⁴ cells/cm².
-
Incubate at 37°C in a 5% CO₂ incubator for 4 hours.
-
-
Fixation and Staining:
-
Gently wash the substrates twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% PFA for 15 minutes.
-
Wash twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Quantification:
-
Mount the substrates on a glass slide.
-
Image the substrates using a fluorescence microscope.
-
Count the number of adherent cells in multiple random fields of view to determine the average cell density.
-
Protocol for Protein Adsorption Assay
Materials:
-
RGD-modified and unmodified control substrates
-
Bovine Serum Albumin (BSA) or Fibronectin (Fn) solution (1 mg/mL in PBS)
-
Micro BCA™ Protein Assay Kit
-
Plate reader
Procedure:
-
Protein Incubation:
-
Place sterile substrates in a 24-well plate.
-
Add 1 mL of the protein solution to each well, ensuring the substrate is fully submerged.
-
Incubate at 37°C for 2 hours.
-
-
Washing:
-
Gently wash the substrates three times with PBS to remove non-adsorbed protein.
-
-
Protein Elution:
-
Add 1 mL of 1% Sodium Dodecyl Sulfate (SDS) solution to each well.
-
Incubate at room temperature for 1 hour with gentle agitation to elute the adsorbed protein.
-
-
Quantification:
-
Collect the protein eluate.
-
Quantify the protein concentration using the Micro BCA™ Protein Assay Kit according to the manufacturer's instructions.
-
Use a standard curve to determine the amount of adsorbed protein per unit area of the substrate.
-
Signaling Pathways in RGD-Mediated Cell Adhesion
The interaction between RGD peptides on the material surface and integrin receptors on the cell membrane triggers a cascade of intracellular signaling events that regulate cell adhesion, spreading, and other cellular functions.
Upon RGD binding, integrins cluster and activate Focal Adhesion Kinase (FAK) at the cell-material interface. Activated FAK autophosphorylates, creating docking sites for other signaling proteins, including Src kinase. The FAK-Src complex then phosphorylates other downstream targets like paxillin, leading to the recruitment of cytoskeletal proteins and the organization of the actin cytoskeleton. This ultimately results in the formation of stable focal adhesions, promoting cell spreading, survival, and proliferation.
The Case for Glycine-Arginine (this compound)
While the Arg-Gly-Asp (RGD) sequence is the most studied motif for enhancing biocompatibility, the potential role of the this compound dipeptide is worth considering. Arginine itself is a positively charged amino acid known to interact with negatively charged cell membranes and can promote cell adhesion to some extent. Glycine, the simplest amino acid, can act as a flexible spacer.
However, there is a significant lack of research specifically on this compound surface modification for biocompatibility. It is hypothesized that while this compound might offer some improvement in cell attachment compared to a completely inert surface due to the presence of arginine, it would likely be significantly less effective than the RGD sequence, which provides a specific binding site for integrin receptors. Further research is needed to validate the efficacy of this compound surface modifications.
Conclusion
Surface modification with the RGD peptide is a robust and well-documented strategy for enhancing the biocompatibility of a wide range of biomaterials. By mimicking the natural cell-binding domains of the extracellular matrix, RGD coatings promote specific cell adhesion, leading to improved tissue integration and long-term device performance. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement and evaluate RGD surface modification in their own applications.
References
- 1. Physical stability of arginine-glycine-aspartic acid peptide coated on anodized implants after installation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Surface Coatings Based on Polyelectrolyte Multilayers of Heparin and Polycationic Nanoparticles of Naproxen-Bearing Polymeric Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Improving biocompatibility by surface modification techniques on implantable bioelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Porous polymer scaffolds surface-modified with arginine-glycine-aspartic acid enhance bone cell attachment and differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Immobilization of Gly-Arg on a Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of peptides onto solid supports is a cornerstone technique in various fields of biomedical research and drug development. This process enables a wide range of applications, from affinity chromatography and solid-phase synthesis to the development of bioactive surfaces for cell culture and implantable devices. The dipeptide Glycyl-Arginine (Gly-Arg) is a motif of significant interest due to the presence of the positively charged guanidinium group of arginine, which can participate in specific molecular interactions.
This document provides detailed application notes and experimental protocols for the successful immobilization of the this compound dipeptide onto a solid support. The methodologies described herein are based on the well-established principles of Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc/tBu strategy.
Overview of the Immobilization Strategy
The immobilization of this compound is achieved through a stepwise solid-phase synthesis approach. The process begins with the selection of a suitable solid support (resin), followed by the sequential coupling of the amino acids, starting from the C-terminal residue (Arginine) to the N-terminal residue (Glycine). The arginine side chain is protected with an acid-labile group to prevent unwanted side reactions during synthesis.
Data Presentation: Key Parameters in this compound Immobilization
The efficiency and success of the this compound immobilization process can be evaluated through several quantitative parameters. The following table summarizes typical values and methods for their determination.
| Parameter | Typical Value Range | Method of Determination | Reference |
| Resin Loading | 0.4 - 1.0 mmol/g | UV-Vis spectrophotometry of Fmoc-piperidine adduct | [1][2] |
| Coupling Efficiency | > 99% | Kaiser Test (qualitative) or HPLC analysis of cleaved peptide | [3] |
| Immobilization Yield | 80 - 95% | HPLC quantification of the cleaved and purified peptide | [4] |
| Purity of Immobilized Peptide | > 95% | HPLC and Mass Spectrometry (MS) of cleaved peptide | [4] |
| Stability of Immobilized Peptide | Dependent on linkage and storage conditions | HPLC analysis of cleaved peptide after prolonged storage or exposure to specific conditions | [5] |
Experimental Protocols
Materials and Reagents
-
Solid Support: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are suitable choices.[6]
-
Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure) or 1-Hydroxybenzotriazole (HOBt)
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
Deprotection Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents:
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-Butylpyrrolidinone (NBP) (as an alternative to DMF)[7]
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Washing Solvents: DMF, DCM, Methanol
-
Qualitative Monitoring: Kaiser test kit
Protocol 1: Loading of the First Amino Acid (Fmoc-Arg(Pbf)-OH) onto Wang Resin
This protocol describes the initial step of attaching the C-terminal amino acid to the solid support.
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
Activation of Fmoc-Arg(Pbf)-OH: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Capping of Unreacted Sites (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
-
Final Washing: Wash the resin as described in step 4.
-
Drying: Dry the resin under vacuum.
-
Determination of Resin Loading: Accurately weigh a small amount of the dried resin and determine the loading of the first amino acid using the spectrophotometric method based on Fmoc cleavage.[1][2]
Protocol 2: Stepwise Synthesis of this compound on the Solid Support
This protocol outlines the iterative process of deprotection and coupling to elongate the peptide chain.
-
Fmoc Deprotection:
-
Swell the Fmoc-Arg(Pbf)-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test on a small sample of beads. A positive result (blue color) indicates the presence of free primary amines.
-
-
Coupling of Fmoc-Gly-OH:
-
Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test. A negative result (yellow color) indicates complete coupling. If the test is positive, repeat the coupling step.
-
-
Final Fmoc Deprotection:
-
Swell the this compound-resin in DMF.
-
Perform the Fmoc deprotection as described in step 1 to expose the N-terminal amine of Glycine.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage of this compound from the Solid Support and Purification
This protocol describes the final step of releasing the dipeptide from the resin.
-
Resin Preparation: Place the dried this compound-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the purified peptide by mass spectrometry to confirm its identity.
Visualizations
Experimental Workflow for this compound Immobilization
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. rsc.org [rsc.org]
- 5. Developing Enzyme Immobilization with Fibrous Membranes: Longevity and Characterization Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006040037A1 - Solid phase peptide sythesis - Google Patents [patents.google.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Gly-Arg Peptide as a Vector for Gene Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of genetic material into cells is a cornerstone of gene therapy and genetic engineering. While viral vectors have been traditionally used, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Among these, peptide-based vectors have emerged as a promising platform due to their biocompatibility, ease of synthesis, and tunable properties. Glycine-Arginine (Gly-Arg) rich peptides, a class of cell-penetrating peptides (CPPs), have shown significant potential as vectors for gene delivery. Their cationic nature, conferred by the arginine residues, allows for efficient condensation of negatively charged nucleic acids, forming stable nanoparticles. The glycine residues can provide flexibility and act as linkers for further modifications. This document provides detailed application notes and protocols for utilizing this compound peptides as vectors for gene delivery.
Data Presentation
Physicochemical Properties of this compound Peptide/DNA Complexes
The formation of stable complexes between the cationic peptide and anionic DNA is crucial for successful gene delivery. The characteristics of these complexes, such as size and surface charge (zeta potential), are highly dependent on the peptide-to-DNA charge ratio (N/P ratio).
| Peptide Composition | N/P Ratio | Complex Size (nm) | Zeta Potential (mV) | Reference |
| Arginine-rich peptide | 4:1 | 130 - 200 | Not Specified | [1] |
| Arginine-functionalized dendrimer (G5A) | Not Specified | 180 - 250 | Not Specified | [2] |
| Oleyl-Histidine-Arginine Peptide | 40 | Not Specified | +10 to +20 | [3] |
N/P ratio is the molar ratio of nitrogen atoms in the peptide to phosphate groups in the DNA.
In Vitro Transfection Efficiency and Cell Viability
The ultimate measure of a gene delivery vector's success is its ability to efficiently transfect cells with minimal toxicity. The following table summarizes the transfection efficiency and cell viability of various arginine-rich peptide-based vectors in different cell lines.
| Peptide Vector | Cell Line | Transfection Efficiency | Cell Viability | Reference |
| Arginine-functionalized dendrimer (G5A) | Breast tumor model | 6-fold higher than PEI | Good biosafety | [2] |
| HALA2 (Histidine-Arginine) | HeLa, HEK-293T | Similar to RALA peptide | Cytotoxic free | [4] |
| 9rR-LTVSPWY | 5-8F cells | N/P ratio dependent | >80% at N/P 6:1 | [5] |
| Stearyl-TP10 | U2OS, U87, CHO | ~3 logs over background | Not Specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound Peptides
This compound peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8][9]
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH)
-
Rink amide resin
-
Coupling reagents (e.g., HCTU, DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Solvents (DMF, DCM)
-
Automated peptide synthesizer (optional)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) with coupling reagents (HCTU and DIPEA in NMP) and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence (e.g., Fmoc-Arg(Pbf)-OH).
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in water. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization and Characterization: Lyophilize the purified peptide to obtain a white powder. Characterize the peptide by mass spectrometry to confirm its molecular weight.
Protocol 2: Formation of this compound Peptide/DNA Complexes
The formation of stable and appropriately sized complexes is critical for efficient transfection.[1]
Materials:
-
Purified this compound peptide
-
Plasmid DNA (pDNA)
-
Nuclease-free water or suitable buffer (e.g., 10 mM HEPES, pH 7.3)
Procedure:
-
Solution Preparation: Dissolve the this compound peptide and pDNA separately in nuclease-free water or buffer to desired stock concentrations.
-
Complex Formation: To form the complexes at a specific N/P ratio, add the required volume of the peptide solution to the pDNA solution. For example, to achieve a 4:1 N/P ratio, the molar ratio of peptide nitrogens to DNA phosphates should be 4.
-
Incubation: Gently mix the solution and incubate at room temperature for 15-30 minutes to allow for stable complex formation. The final DNA concentration is typically adjusted to a working concentration (e.g., 30 µg/mL).
Protocol 3: In Vitro Transfection of Adherent Cells
This protocol describes a general procedure for transfecting adherent mammalian cells using pre-formed this compound peptide/DNA complexes.[6][7]
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide/DNA complexes
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate the cells overnight at 37°C in a humidified CO2 incubator.
-
Medium Change: On the day of transfection, remove the complete culture medium and replace it with serum-free medium.
-
Addition of Complexes: Add the pre-formed this compound peptide/DNA complexes dropwise to each well. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C.
-
Medium Replacement: After the incubation period, remove the medium containing the complexes and replace it with fresh complete culture medium.
-
Gene Expression Analysis: Incubate the cells for an additional 24-48 hours to allow for gene expression. Analyze the expression of the delivered gene using appropriate methods (e.g., fluorescence microscopy for reporter genes like GFP, or luciferase assay for luciferase reporter genes).
-
Cell Viability Assay (Optional): To assess the cytotoxicity of the peptide/DNA complexes, perform a cell viability assay (e.g., MTT or WST-1 assay) 24-48 hours post-transfection.
Visualization of Mechanisms
Experimental Workflow for In Vitro Gene Delivery
Caption: Workflow for in vitro gene delivery using this compound peptides.
Cellular Uptake and Nuclear Delivery Pathway
Caption: Cellular uptake and nuclear delivery of this compound peptide/DNA complexes.
References
- 1. lifetein.com [lifetein.com]
- 2. Arginine functionalized peptide dendrimers as potential gene delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Peptide-based Vector for Efficient Gene Transfer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gly-Arg Functionalization of Biomaterials for Improved Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomaterials with bioactive motifs is a cornerstone of modern tissue engineering and regenerative medicine. The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD), which contains the Gly-Arg motif, is a key player in cell-matrix interactions. This sequence, found in extracellular matrix (ECM) proteins like fibronectin and vitronectin, is recognized by cell surface receptors called integrins. The binding of RGD to integrins triggers a cascade of intracellular signals that mediate cell adhesion, spreading, proliferation, and differentiation.
This document provides detailed application notes and protocols for the this compound (specifically RGD) functionalization of biomaterials to enhance cell adhesion. It covers peptide synthesis, surface immobilization techniques, and methods for quantifying cell adhesion and downstream signaling events.
Data Presentation: Quantitative Analysis of Cell Adhesion
The surface density of the RGD ligand is a critical parameter that influences cell adhesion. The following table summarizes the effect of RGD surface density on the adhesion of various cell types.
| Biomaterial Surface | RGD Surface Density | Cell Type | Cell Adhesion (cells/mm²) | Reference |
| Gold (Au) | 1% RGD | Mouse Fibroblasts | 17 | |
| Gold (Au) | 10% RGD | Mouse Fibroblasts | 81 | |
| Gold (Au) | 100% RGD | Mouse Fibroblasts | 115 | |
| Polymer Multilayer | 3% RGD solution | Human Corneal Epithelial Cells | Increased attachment | |
| Polymer Multilayer | 5% RGD solution | Human Corneal Epithelial Cells | Increased attachment | |
| Polymer Multilayer | 7-20% RGD solution | Human Corneal Epithelial Cells | Significant attachment |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of GRGDS Peptide
This protocol outlines the manual synthesis of the this compound-Gly-Asp-Ser (GRGDS) peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Rink Amide resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) - 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Weigh the desired amount of resin into the reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 15-30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (starting with Fmoc-Ser(tBu)-OH for the C-terminus) in DMF.
-
Add HBTU (1 equivalent to the amino acid) and DIPEA (2 equivalents to the amino acid) to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asp, Gly, Arg, Gly).
-
Final Deprotection: After coupling the final amino acid (Fmoc-Gly-OH), perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Covalent Immobilization of RGD Peptide onto a Biomaterial Surface
This protocol describes a general method for the covalent attachment of RGD peptides to a biomaterial surface containing hydroxyl or amine groups, using silane chemistry.
Materials:
-
Biomaterial substrate (e.g., titanium, glass, silicon wafer)
-
(3-Aminopropyl)triethoxysilane (APTES) or (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
Anhydrous toluene or ethanol
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RGD-containing peptide with a terminal amine or carboxyl group
-
Ultrasonic bath
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the biomaterial substrate by sonication in acetone, followed by ethanol, and finally deionized water.
-
Dry the substrate with a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups, for example, by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or oxygen plasma.
-
-
Silanization:
-
Immerse the activated substrate in a solution of APTES or GPTMS in anhydrous toluene or ethanol (e.g., 2% v/v).
-
Incubate for 1-2 hours at room temperature or 30 minutes at 60°C.
-
Rinse the substrate with toluene/ethanol, followed by sonication in the same solvent to remove physically adsorbed silane.
-
Cure the silane layer by baking at 110°C for 30-60 minutes.
-
-
Peptide Conjugation (for APTES modified surfaces):
-
Prepare a solution of the RGD peptide in PBS.
-
Activate the carboxyl group of the peptide by adding EDC (1.5 equivalents to the peptide) and NHS (1.5 equivalents to the peptide) and incubating for 15 minutes at room temperature.
-
Immerse the APTES-functionalized substrate in the activated peptide solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinse the substrate thoroughly with PBS and deionized water.
-
-
Peptide Conjugation (for GPTMS modified surfaces):
-
Prepare a solution of the RGD peptide (with a terminal amine group) in PBS.
-
Immerse the GPTMS-functionalized substrate in the peptide solution. The epoxide group on the surface will react with the amine group of the peptide.
-
Incubate for 12-24 hours at room temperature.
-
Rinse the substrate thoroughly with PBS and deionized water.
-
Protocol 3: Quantification of Cell Adhesion using a Plate-and-Wash Assay
This is a straightforward method to quantify the number of adherent cells on a biomaterial surface.
Materials:
-
GR-functionalized and control biomaterial substrates
-
Cell culture medium
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Microplate reader (for colorimetric assays)
-
Calcein-AM or Crystal Violet stain
Procedure:
-
Cell Seeding:
-
Place the sterile GR-functionalized and control substrates in a sterile multi-well plate.
-
Seed a known number of cells onto each substrate.
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) under standard cell culture conditions.
-
-
Washing:
-
Gently wash the substrates with PBS to remove non-adherent cells. The stringency of washing can be controlled (e.g., number of washes, agitation speed).
-
-
Quantification of Adherent Cells:
-
Method A: Cell Counting
-
Add trypsin-EDTA to each well to detach the adherent cells.
-
Neutralize the trypsin with culture medium.
-
Count the number of detached cells using a hemocytometer or an automated cell counter.
-
-
Method B: Colorimetric Assay (e.g., Crystal Violet)
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and allow to dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
-
Data Analysis: Calculate the percentage of adherent cells by dividing the number of cells remaining after washing by the initial number of seeded cells.
Protocol 4: Assessment of Cell Spreading and Focal Adhesion Formation
This protocol uses immunofluorescence staining to visualize the cytoskeleton and focal adhesions, providing a qualitative and quantitative measure of cell spreading.
Materials:
-
GR-functionalized and control biomaterial substrates with adherent cells
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin)
-
Fluorescently labeled secondary antibody
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
After the desired incubation time, wash the cells on the substrates with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cell membranes with 0.1% Triton X-100 for 5-10 minutes.
-
Wash with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary antibody (e.g., anti-vinculin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS (3 times, 5 minutes each).
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash with PBS (3 times, 5 minutes each).
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash with PBS.
-
Mount the substrate onto a glass slide using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of the F-actin (phalloidin), focal adhesions (anti-vinculin/paxillin), and nuclei (DAPI).
-
Quantify cell spreading by measuring the cell area using image analysis software (e.g., ImageJ).
-
Quantify focal adhesion formation by counting the number and size of the vinculin/paxillin-positive plaques per cell.
-
Mandatory Visualizations
Caption: Experimental workflow for GR-functionalization and cell adhesion analysis.
Caption: Integrin-mediated signaling pathway upon RGD binding.
Troubleshooting & Optimization
Technical Support Center: Enhancing Gly-Arg Peptide Stability for In-Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Glycine-Arginine (Gly-Arg) peptides in serum for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows rapid degradation in serum. What are the primary causes?
A1: The instability of peptides like this compound in serum is typically due to two main factors:
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteases present in the blood. The amide bonds in the peptide backbone are targets for these enzymes.[1][2]
-
Renal Clearance: Small peptides are often quickly filtered out of the bloodstream by the kidneys due to their low molecular weight.[1][3]
Q2: What are the most common strategies to improve the serum half-life of my this compound peptide?
A2: Several strategies can be employed to enhance the stability and prolong the circulation time of your peptide:
-
Chemical Modifications: Introducing modifications to the peptide structure can protect it from enzymatic cleavage and reduce renal clearance.[4][5][6]
-
Formulation Strategies: Optimizing the formulation can create a more favorable environment for the peptide, slowing down degradation.[5][7][8]
-
Physical Encapsulation: Encasing the peptide in a protective carrier can shield it from the harsh in vivo environment.[1][5]
Q3: How does N-terminal acetylation or C-terminal amidation improve peptide stability?
A3: Modifying the N-terminus (acetylation) and C-terminus (amidation) of a peptide can block the action of exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain.[1][6] N-terminal acetylation has been shown to significantly increase resistance to proteases.[9]
Q4: Can substituting L-amino acids with D-amino acids enhance stability?
A4: Yes, replacing natural L-amino acids with their D-enantiomers can make the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids.[3][4] This can significantly increase the peptide's half-life.[4] For example, substituting L-amino acids with D-amino acids in somatostatin to create octreotide increased its plasma half-life from a few minutes to 1.5 hours.[3]
Q5: What is PEGylation and how does it help?
A5: Polyethylene glycol (PEG) modification, or PEGylation, involves attaching PEG chains to the peptide.[1][2] This increases the peptide's molecular weight and steric hindrance, which in turn:
-
Enhances solubility.[1] A PEGylated form of interferon α-2b showed a 330-fold longer plasma half-life compared to the native protein.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid clearance of the this compound peptide in vivo | Low molecular weight leading to fast renal filtration. | 1. Increase Molecular Size: Consider PEGylation, fusion to a larger protein like albumin or an IgG Fc fragment, or conjugation with a fatty acid chain.[1][2] 2. Formulation: Encapsulate the peptide in nanoparticles or liposomes.[1][5] |
| Peptide is quickly degraded by serum proteases | Susceptibility of peptide bonds to enzymatic cleavage. | 1. Terminal Modifications: Acetylate the N-terminus and/or amidate the C-terminus.[1][6] 2. Amino Acid Substitution: Replace L-amino acids at cleavage sites with D-amino acids or other unnatural amino acids.[3][4][10] 3. Cyclization: Create a cyclic version of the peptide to restrict its conformation and hinder protease access.[5][10] |
| Low bioavailability after injection | A combination of rapid clearance and enzymatic degradation. | 1. Combine Strategies: Employ a multi-pronged approach, such as combining PEGylation with N- and C-terminal modifications. 2. Optimize Formulation: Adjust the pH of the formulation and consider using stabilizing excipients like polyols or sugars.[5][7][8] |
| Peptide aggregation in the formulation | Physicochemical properties of the peptide leading to self-association. | 1. Sequence Optimization: If possible, modify the sequence to reduce hydrophobicity. 2. Formulation Adjustment: Optimize the pH to be away from the peptide's isoelectric point.[7] Include stabilizing agents like surfactants or sugars in the formulation.[5] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general procedure to assess the stability of a this compound peptide in serum.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Human or mouse serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (optional, for degradation product identification)
Procedure:
-
Thaw the serum and equilibrate it to 37°C.
-
Add the this compound peptide stock solution to the serum to a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
The half-life (t½) of the peptide in serum can then be determined.
Data Presentation
Table 1: Comparison of Half-Life Extension Strategies for Peptides
| Modification Strategy | Example Peptide | Unmodified Half-Life | Modified Half-Life | Fold Increase | Reference |
| D-Amino Acid Substitution | Somatostatin (Octreotide) | Few minutes | 1.5 hours | ~30-45x | [3] |
| PEGylation | Interferon α-2b | ~0.12 hours | 40 hours | ~330x | [2][3] |
| Fusion to IgG Fc | GLP-1 (Dulaglutide) | ~2-5 minutes | ~5 days | >1000x | [2] |
| Fatty Acid Acylation | Liraglutide (GLP-1 analogue) | ~2-5 minutes | ~13 hours | ~150-390x | [2] |
Visualizations
Diagram 1: Workflow for Improving this compound Peptide Stability
Caption: A logical workflow for enhancing this compound peptide stability.
Diagram 2: Signaling Pathway of Peptide Degradation and Protection
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Gly-Arg Conjugation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Glycine-Arginine (Gly-Arg) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound conjugation?
A1: The most prevalent method for conjugating a carboxyl group (from a molecule to which Glycine is attached or Glycine itself) to an amine group (from a molecule to which Arginine is attached or Arginine itself) is through amide bond formation using the zero-length crosslinkers 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
Q2: Why is Arginine challenging to use in conjugation reactions?
A2: Arginine presents unique challenges due to its bulky guanidinium side chain, which is sterically hindering.[3] This side chain is also a strong nucleophile when unprotonated, but it is typically protonated at the pH ranges where NHS esters are stable, rendering it less reactive in solution.[4] For solid-phase peptide synthesis, protecting groups on the guanidinium moiety are often used to prevent side reactions.[5][6]
Q3: What is the role of NHS in an EDC-mediated conjugation?
A3: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and can hydrolyze, leading to low conjugation efficiency. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is more resistant to hydrolysis and reacts efficiently with primary amines (like the one on Glycine) to form a stable amide bond.[1]
Q4: What are the optimal pH conditions for a two-step EDC/NHS this compound conjugation?
A4: A two-step pH process is recommended for optimal efficiency. The activation of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0.[2][7] Following the activation step, the pH should be raised to 7.2-8.5 for the coupling reaction with the amine group of Glycine, as the reaction of the NHS-ester with primary amines is most efficient in this range.[7]
Q5: Can the guanidinium group of Arginine interfere with the conjugation?
A5: Yes, the guanidinium group of Arginine can potentially interfere. While it is mostly protonated and thus not nucleophilic at the optimal pH for NHS-ester stability, any unprotonated guanidinium groups can act as strong nucleophiles and react with the activated carboxyl group.[4] To avoid this, especially in complex syntheses, protecting the Arginine side chain is a common strategy.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugate Yield | 1. Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade.[8] | - Use fresh, high-quality EDC and NHS. - Equilibrate reagents to room temperature before opening to prevent condensation.[1] - Purchase pre-activated NHS esters if EDC quality is a concern.[8] |
| 2. Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the reactants.[9] | - Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[7] | |
| 3. Incorrect pH: Suboptimal pH for either the activation or coupling step will reduce efficiency. | - For the activation step (EDC/NHS), use a buffer with a pH of 4.5-6.0.[2][7] - For the coupling step (amine reaction), adjust the pH to 7.2-8.5.[7] | |
| 4. Hydrolysis of Activated Intermediate: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions. The NHS-ester is more stable but still susceptible to hydrolysis. | - Add NHS to the reaction to create a more stable intermediate.[1] - Proceed with the amine coupling step promptly after the activation step. | |
| 5. Insufficient Molar Ratio of Reagents: An inadequate amount of coupling reagents will result in incomplete activation of carboxyl groups. | - Optimize the molar ratio of EDC and NHS to the carboxyl-containing molecule. A common starting point is a molar excess of EDC and NHS.[9][10] | |
| Precipitation During Reaction | 1. High Concentration of EDC: Excessive EDC can sometimes cause precipitation of the protein or peptide. | - Reduce the amount of EDC used in the reaction.[7] |
| 2. Low Solubility of Reactants: The Glycine or Arginine derivatives may have poor solubility in the chosen reaction buffer. | - Ensure that all components are fully dissolved before starting the reaction. - Consider using a co-solvent like DMF or DMSO if solubility is an issue, but be mindful of its compatibility with your molecules.[8] | |
| Formation of Side Products | 1. N-acylurea Formation: A side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards amines. | - The addition of NHS minimizes this side reaction by rapidly converting the O-acylisourea to an NHS ester.[7] |
| 2. Intramolecular Crosslinking: If the molecule containing the carboxyl group also has an accessible amine, self-conjugation can occur. | - Utilize a two-step conjugation protocol where the excess EDC is quenched or removed after the activation of the carboxyl group and before the addition of the amine-containing molecule.[1][7] | |
| 3. Reaction with Arginine Side Chain: The guanidinium group of Arginine can potentially react with the activated carboxyl group. | - Consider using a protecting group for the Arginine side chain, especially in multi-step syntheses.[5][6] |
Quantitative Data on Reaction Parameters
The optimal parameters for this compound conjugation can vary depending on the specific molecules being conjugated. However, the following tables provide general guidelines based on established protocols for EDC/NHS chemistry.
Table 1: Recommended Molar Ratios of Reagents
| Reactant | Recommended Molar Ratio (relative to Carboxyl Group) | Notes |
| EDC | 1.2 - 10 fold excess | Higher excess may be needed for dilute solutions or less reactive carboxyl groups. Too much EDC can lead to side products.[10] |
| NHS/Sulfo-NHS | 1.2 - 2.5 fold excess | A common starting point is a 1:1 or 1:1.5 ratio of EDC to NHS.[9][10] |
| Amine-containing molecule (Glycine) | 1 - 10 fold excess | An excess of the amine can help drive the reaction to completion. |
Table 2: Influence of pH on Reaction Steps
| Reaction Step | Optimal pH Range | Rationale |
| Carboxyl Activation (with EDC/NHS) | 4.5 - 6.0 | Maximizes the formation of the O-acylisourea intermediate and subsequent NHS-ester while minimizing hydrolysis of EDC.[2][7] |
| Amine Coupling (to NHS-ester) | 7.2 - 8.5 | The primary amine is deprotonated and more nucleophilic at this pH, leading to efficient amide bond formation.[7][11] |
Experimental Protocols
Detailed Protocol for a Two-Step this compound Conjugation using EDC/Sulfo-NHS
This protocol describes the conjugation of a carboxyl-containing molecule (Molecule-COOH, representing an Arginine derivative or a carrier) to an amine-containing molecule (Molecule-NH2, representing a Glycine derivative or a carrier).
Materials:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Molecule-COOH (e.g., Boc-Arginine)
-
Molecule-NH2 (e.g., Glycine methyl ester)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Zeba Spin Desalting Column)
Procedure:
-
Preparation of Reactants:
-
Dissolve Molecule-COOH in Activation Buffer to a final concentration of 1-10 mM.
-
Dissolve Molecule-NH2 in Coupling Buffer to a final concentration of 1-10 mM.
-
Equilibrate EDC and Sulfo-NHS powders to room temperature before opening the vials.[1]
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM stocks).
-
-
Activation of Carboxyl Groups:
-
To the Molecule-COOH solution, add the EDC solution to achieve a 5-fold molar excess relative to the carboxyl groups.
-
Immediately add the Sulfo-NHS solution to achieve a 2-fold molar excess relative to the carboxyl groups.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with Molecule-NH2, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step also facilitates the buffer exchange to the optimal pH for the coupling reaction.
-
-
Conjugation with Amine Groups:
-
If a desalting column was not used, adjust the pH of the activated Molecule-COOH solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.
-
Add the Molecule-NH2 solution to the activated Molecule-COOH solution. A 1.5 to 5-fold molar excess of the amine-containing molecule is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Purify the this compound conjugate from unreacted molecules and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Visualizations
Figure 1. Workflow for a two-step this compound conjugation using EDC/Sulfo-NHS chemistry.
Figure 2. Chemical reaction pathway for EDC/NHS mediated amide bond formation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biotage.com [biotage.com]
- 4. Gas-Phase Conjugation to Arginine Residues in Polypeptide Ions via N-Hydroxysuccinimide Ester-based Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]
Technical Support Center: Preventing Enzymatic Degradation of Gly-Arg in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the enzymatic degradation of the Gly-Arg dipeptide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dipeptide degrading in my cell culture medium?
The degradation of this compound in cell culture media is primarily due to enzymatic activity. The primary sources of these enzymes, known as peptidases or proteases, are:
-
Serum Supplementation: Fetal Bovine Serum (FBS) and other animal-derived sera are rich sources of various peptidases that can cleave dipeptides.
-
Cellular Secretion: Cells in culture can secrete their own peptidases into the surrounding medium as part of their normal metabolic activity.
These peptidases can cleave the peptide bond between Glycine and Arginine, leading to a loss of the intact dipeptide and potentially impacting your experimental outcomes.
Q2: What types of enzymes are responsible for this compound degradation?
The enzymes responsible are broadly classified as peptidases. Based on their cleavage patterns, they can be:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides.
-
Carboxypeptidases: These enzymes cleave amino acids from the C-terminus of peptides.
-
Dipeptidyl peptidases: These enzymes cleave dipeptides from the N-terminus.
-
Endopeptidases: These enzymes cleave within the peptide chain. Thrombin, for example, is known to preferentially cleave at Arginine residues.
The complex mixture of peptidases in serum makes it challenging to pinpoint a single culprit without empirical testing.
Q3: How can I detect and quantify the degradation of this compound?
Degradation can be monitored and quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate the intact this compound from its degradation products (free Glycine and Arginine). By monitoring the peak areas over time, you can quantify the rate of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive technique can identify and quantify the parent dipeptide and its metabolites, providing a detailed picture of the degradation process.
Q4: What are the main strategies to prevent this compound degradation?
There are several effective strategies to mitigate the enzymatic degradation of this compound:
-
Peptide Modification: Modifying the N-terminus or C-terminus of the dipeptide can block the action of exopeptidases.
-
Use of Peptidase Inhibitors: Adding specific chemical inhibitors to the cell culture medium can neutralize the activity of peptidases.
-
Media Optimization: Switching to a serum-free or chemically defined medium can eliminate the primary source of exogenous peptidases.
-
Use of Stabilized Dipeptides: Utilizing commercially available stabilized dipeptides can be a convenient alternative.
The best strategy will depend on your specific cell type, experimental goals, and budget.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Serum-Containing Medium
This is a common issue due to the high concentration of peptidases in fetal bovine serum.
Troubleshooting Workflow:
Strategies to increase the yield of solid-phase Gly-Arg synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and enhance the yield of your Gly-Arg containing peptides.
Troubleshooting Guide: Common Issues in this compound Synthesis
The synthesis of peptides containing the this compound sequence can be challenging due to steric hindrance, side reactions, and the unique properties of arginine's guanidino group. This guide outlines common problems, their potential causes, and recommended solutions to improve your synthesis outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Yield Improvement |
| Low Coupling Efficiency / Incomplete Reaction | - Steric Hindrance: The bulky side-chain protecting group of Arginine (e.g., Pbf) can hinder the approach of the activated amino acid. - Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. - Inefficient Activation: The coupling reagents may not be sufficiently reactive for this challenging coupling. | - Double Coupling: Perform the coupling step twice to ensure complete reaction. - Extended Coupling Time: Increase the reaction time to allow for complete acylation. - Use Potent Coupling Reagents: Employ stronger coupling reagents like HATU, HCTU, or COMU in combination with an additive like OxymaPure or HOAt. - Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt aggregation. - Elevated Temperature: Increasing the reaction temperature can improve coupling efficiency. | Significant improvement, can push reaction to completion. |
| Presence of Deletion Peptides (des-Arg) | - δ-Lactam Formation: The activated Fmoc-Arg(Pbf)-OH can undergo intramolecular cyclization to form an inactive δ-lactam, which is unable to couple to the peptide chain. This is a major side reaction during the incorporation of Arg. - Inefficient Coupling: Incomplete coupling of the Arg residue. | - Use In-situ Activation: Pre-dissolve Fmoc-Arg(Pbf)-OH and an additive (e.g., OxymaPure) and add the carbodiimide (e.g., DIC) just before adding to the resin. - Optimize Solvent and Temperature: Studies have shown that δ-lactam formation can be exacerbated in N-butylpyrrolidinone (NBP) compared to dimethylformamide (DMF). Elevating the temperature to 45°C in NBP can help mitigate this by reducing viscosity and speeding up the coupling reaction. - Alternative Protecting Groups: Consider using an Arginine derivative with a protecting group less prone to lactam formation, such as the NO2 group. | Can significantly reduce the amount of deletion peptides. |
| Diketopiperazine (DKP) Formation | - N-terminal this compound Sequence: When the this compound dipeptide is at the N-terminus of the resin-bound peptide, the free N-terminal amine of Glycine can attack the ester linkage of Arginine to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is a common side reaction. | - Dipeptide Coupling: Couple a pre-formed dipeptide (e.g., Fmoc-Gly-Arg(Pbf)-OH) instead of sequential single amino acid couplings. - Mild Deprotection Conditions: Use a lower concentration of piperidine and reduced temperature during the Fmoc deprotection step immediately preceding the coupling of the third amino acid. - Immediate Coupling: Proceed with the next coupling step immediately after Fmoc deprotection to minimize the time the free N-terminus is available for cyclization. | Can substantially increase the yield of the full-length peptide by preventing premature chain termination. |
| Incomplete Deprotection of Arginine Side-Chain | - Sterically Hindered Protecting Group: The Pbf group can be difficult to remove completely with standard TFA cleavage cocktails, especially in peptides containing multiple Arginine residues. | - Extended Cleavage Time: Increase the duration of the TFA cleavage step. - Use of "Harder" Acids: In difficult cases, a stronger acid deprotection with reagents like trimethylsilyl bromide (TMSBr) may be necessary to ensure complete removal of arylsulphonyl protecting groups. - Optimized Cleavage Cocktails: Ensure the cleavage cocktail contains appropriate scavengers (e.g., triisopropylsilane (TIS), water) to prevent side reactions. | Crucial for obtaining the final peptide with the correct chemical structure and biological activity. |
Frequently Asked Questions (FAQs)
Q1: Why is the this compound dipeptide bond particularly difficult to synthesize in high yield?
A1: The synthesis of the this compound dipeptide presents several challenges. Arginine is a sterically hindered amino acid due to its bulky guanidino side chain and the associated protecting group (commonly Pbf in Fmoc chemistry). This steric bulk can impede the coupling reaction. Furthermore, the activated arginine derivative, Fmoc-Arg(Pbf)-OH, is prone to an intramolecular side reaction forming a δ-lactam, which is an inactive species that cannot participate in the coupling reaction, leading to lower yields and the formation of deletion peptides. Additionally, if the this compound sequence is at the N-terminus of the growing peptide chain, it is susceptible to diketopiperazine (DKP) formation, which cleaves the dipeptide from the resin and terminates the synthesis.
Q2: What is δ-lactam formation and how can I prevent it?
A2: δ-Lactam formation is an intramolecular cyclization of the activated carboxylic acid of Fmoc-Arg(Pbf)-OH with its own δ-guanidino group. This side reaction consumes the activated amino acid, rendering it unable to couple to the growing peptide chain. To minimize δ-lactam formation, it is recommended to use in-situ activation protocols where the activating agent (e.g., DIC) is added to a solution of the Fmoc-Arg(Pbf)-OH and an additive (like OxymaPure) immediately before addition to the resin. This reduces the time the activated species exists in solution before coupling. The choice of solvent also plays a role; for instance, δ-lactam formation can be more pronounced in NBP than in DMF. Using alternative protecting groups for the arginine side chain, such as the NO2 group, has also been shown to prevent the formation of δ-lactam.
Q3: How does diketopiperazine (DKP) formation occur and what are the strategies to avoid it?
A3: Diketopiperazine formation is a significant side reaction, particularly when a dipeptide with a sterically unhindered N-terminal amino acid like Glycine is attached to the resin. The free N-terminal amine of the Glycine can nucleophilically attack the ester linkage of the second amino acid (Arginine) to the resin, leading to the cleavage of the this compound dipeptide as a stable six-membered ring (a diketopiperazine) and terminating the peptide chain. To circumvent this, one can couple a pre-synthesized Fmoc-Gly-Arg(Pbf)-OH dipeptide. Alternatively, using milder Fmoc deprotection conditions (e.g., lower piperidine concentration and temperature) for the dipeptide on the resin can suppress DKP formation.
Q4: Which coupling reagents are most effective for the this compound bond formation?
A4: Due to the steric hindrance of the protected arginine, more potent coupling reagents are often required to achieve high coupling efficiency. Uronium/aminium salts such as HATU, HCTU, and COMU are highly effective, especially when used with additives like HOAt or OxymaPure. These reagents form highly reactive activated esters that facilitate rapid amide bond formation. Carbodiimides like DIC can also be effective, particularly when paired with OxymaPure, which has been shown to be a superior additive to HOBt in minimizing racemization and improving coupling efficiency.
Q5: What is the role of the Arginine side-chain protecting group, and which one should I choose?
A5: The guanidino group of arginine is highly basic and nucleophilic, and therefore requires protection during SPPS to prevent side reactions. In Fmoc-based synthesis, sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are widely used. Pbf is generally preferred due to its greater acid lability compared to Pmc, allowing for easier removal during the final cleavage step. However, complete removal of Pbf can still be challenging in peptides with multiple arginines. Other protecting groups like Mtr and NO2 are also available. The NO2 group, while less common in modern Fmoc synthesis, has been shown to prevent δ-lactam formation. The choice of protecting group depends on the specific peptide sequence and the desired cleavage conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activation solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling may be necessary.
Protocol 2: Optimized Coupling of Fmoc-Arg(Pbf)-OH to Minimize δ-Lactam Formation
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 eq.) and OxymaPure (1.5 eq.) in NBP or DMF.
-
Coupling: Add the solution from step 2 to the deprotected resin. Then, add DIC (1.8 eq.) to the reaction vessel.
-
Reaction Conditions: Agitate the reaction mixture at 45°C for 1-2 hours. The elevated temperature helps to reduce the viscosity of NBP and increase the reaction rate.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Monitoring: Perform a Kaiser test. If incomplete, a second coupling can be performed using the same protocol.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Troubleshooting workflow for low this compound synthesis yield.
Gly-Arg peptide storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for Gly-Arg peptides to prevent degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound peptide?
A1: For long-term stability, lyophilized this compound peptides should be stored at -20°C or, preferably, at -80°C. Storing the peptide in a desiccator at these temperatures will protect it from moisture, which can significantly reduce its long-term stability.
Q2: My lyophilized this compound peptide appears as a gel-like substance. Is it degraded?
A2: Not necessarily. Short peptides, like this compound, can be highly hygroscopic, meaning they readily absorb moisture from the air. This can cause the lyophilized powder to appear as a gel or even become difficult to see. To minimize moisture absorption, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.
Q3: How should I store this compound peptide solutions?
A3: The shelf-life of peptides in solution is very limited compared to their lyophilized form. If storage in solution is unavoidable, it is recommended to:
-
Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Q4: Can I store my this compound peptide solution in the refrigerator at 4°C?
A4: While peptide solutions are generally stable for up to a week at 4°C, it is not recommended for long-term storage. For storage beyond a few days, freezing the solution is optimal to preserve its stability.
Q5: What are the primary degradation pathways for this compound peptides?
A5: Peptides containing arginine are susceptible to degradation through several pathways:
-
Hydrolysis: The peptide bond can be cleaved by water, especially at non-neutral pH.
-
Oxidation: While less common for this compound itself, if other susceptible amino acids are present in a longer peptide chain, oxidation can be a concern.
-
Deliquescence: Due to the hygroscopic nature of arginine, the peptide can absorb moisture, which can accelerate other degradation processes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the this compound peptide. | The this compound dipeptide is basic due to the arginine residue. | First, attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, add a small amount of 10% acetic acid dropwise to lower the pH and aid dissolution. Sonication can also be used to help solubilize the peptide. |
| Inconsistent experimental results over time. | Peptide degradation in solution due to improper storage. | Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it has been stored properly in aliquots at -20°C or -80°C and that freeze-thaw cycles have been minimized. |
| Loss of peptide activity. | The peptide may have degraded due to exposure to non-optimal pH or microbial contamination. | Always use sterile buffers for reconstitution. For peptides in solution, maintaining a pH between 5 and 7 is considered optimal for stability. |
| Precipitate forms after dissolving the peptide. | The solubility limit of the peptide in the chosen solvent has been exceeded. | Centrifuge the solution to pellet any undissolved peptide before use. For future preparations, consider dissolving the peptide at a higher concentration in a small amount of an appropriate solvent before diluting it to the final concentration with your aqueous buffer. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Peptide by HPLC-MS
This protocol outlines a method to assess the stability of a this compound peptide solution over time.
Materials:
-
This compound peptide
-
Sterile, distilled water
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound peptide at a concentration of 1 mg/mL in sterile, distilled water.
-
Divide the stock solution into multiple aliquots in sterile microcentrifuge tubes.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, -20°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC-MS analysis (e.g., 10 µg/mL) with Mobile Phase A.
-
-
HPLC-MS Analysis:
-
Inject the diluted sample into the HPLC-MS system.
-
Use a gradient elution method with Mobile Phases A and B to separate the peptide from any degradation products. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-35 min: 95-5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile using UV detection (e.g., at 214 nm and 280 nm) and mass spectrometry.
-
The mass spectrometer should be set to detect the molecular weight of the intact this compound peptide and potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peptide at each time point for each storage condition.
-
Calculate the percentage of remaining intact peptide relative to the initial time point (T=0).
-
Identify any new peaks in the chromatogram and analyze their mass-to-charge ratio to identify potential degradation products.
-
Visual Diagrams
This compound Peptide Handling Workflow
Caption: Workflow for proper handling and storage of this compound peptides.
Arginine Degradation Pathway (Arginase Pathway)
Caption: The arginase pathway, a major route for arginine degradation.
RGD-Integrin Signaling Pathway
While this compound itself is a dipeptide, the related Arg-Gly-Asp (RGD) motif is crucial for cell adhesion by binding to integrin receptors. This interaction triggers downstream signaling pathways.
Caption: Simplified RGD-integrin signaling pathway.
Refinement of protocols for Gly-Arg functionalized surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of protocols for Gly-Arg (and related RGD) functionalized surfaces. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the this compound or Arg-Gly-Asp (RGD) sequence on functionalized surfaces? A1: The Arg-Gly-Asp (RGD) sequence is a key motif found in extracellular matrix (ECM) proteins like fibronectin and collagen.[1] It acts as a recognition site for cell surface receptors called integrins, which mediate cell adhesion.[1] By immobilizing peptides containing this sequence onto a material's surface, a biomimetic environment is created that can promote specific cell attachment, spreading, and growth.[2][3][4]
Q2: What are the common methods for immobilizing this compound/RGD peptides onto surfaces? A2: Common methods include physical adsorption and covalent chemical attachment.[1] Covalent attachment is often preferred as it creates a more stable and durable coating.[2][4] This typically involves a multi-step process: activating the substrate surface (e.g., with acid or plasma), applying a silane coupling agent like 3-aminopropyltriethoxysilane (APTES) to introduce amine groups, and then using a hetero-bifunctional cross-linker (e.g., N-succinimidyl-3-maleimidopropionate, SMP) to link the peptide to the surface.[5][6]
Q3: How can I verify the successful immobilization of the peptide on the surface? A3: Surface characterization techniques are essential for verification. X-ray Photoelectron Spectroscopy (XPS) can confirm changes in the surface's elemental composition and chemical states after each functionalization step.[5][6] For instance, the appearance of nitrogen and silicon peaks after APTES treatment and changes in carbon and oxygen spectra confirm the modification steps.[5][6] Other methods include radiolabeling the peptide to measure surface concentration or using fluorescence microscopy if the peptide is fluorescently tagged.[1][2][4]
Q4: Does the microenvironment surrounding the immobilized peptide matter? A4: Yes, the microenvironment is a critical determinant of cell adhesion.[7] The use of spacers, like oligo(ethylene glycol) groups, can prevent non-specific protein adsorption and control the presentation of the peptide ligand to the cell.[7] However, the length of these spacers can influence the strength of cell-substrate interaction; longer glycol groups may decrease the affinity of the integrin-peptide interaction.[7]
Q5: How stable are this compound/RGD peptides in a cell culture environment? A5: Peptides immobilized on surfaces can be subject to nonspecific proteolytic degradation by cells.[8][9] Studies have shown that peptides with free N-terminal amines can be almost entirely degraded within 48 hours in the presence of cell types like mesenchymal stem cells (hMSCs).[8][9] Modifying the peptide termini, for example by mimicking their conjugation to a hydrogel matrix, can significantly reduce this degradation.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound functionalized surfaces.
Issue 1: Poor or No Cell Adhesion/Spreading
Question: My cells are not adhering to the this compound functionalized surface, or they adhere but do not spread properly. What could be the cause?
Answer: Failure of cells to attach and spread on a functionalized surface can stem from several factors, ranging from cell health to surface chemistry.
Possible Causes and Solutions:
-
Suboptimal Cell Health: The most common reason for poor attachment, even on an appropriate surface, is environmental stress on the cells.
-
Solution: Ensure cells are healthy and cultured under optimal growth conditions. Rule out contamination, incubator temperature fluctuations, and improper gas mixtures. Avoid using EDTA in the final cell suspension, as it can chelate ions necessary for attachment; if used for detachment, wash cells thoroughly.
-
-
Incorrect Peptide Surface Density: The concentration of the immobilized peptide is crucial. Both too low and too high densities can inhibit optimal cell adhesion.
-
Solution: Quantify the peptide concentration on your surface to ensure it is within an effective range. A surface concentration of 12.1 pmol/cm² has been shown to support fibroblast adhesion and spreading.[2][4] Use a reliable quantification method, such as radiolabeling or an assay based on cleaving a terminal Fmoc group.[2][4][10]
-
-
Peptide Degradation: Peptides can be degraded by proteases secreted by the cells, reducing the number of available binding sites over time.[8][9]
-
Issues with Surface Functionalization Chemistry: The immobilization protocol may have failed at one of the steps, resulting in a surface that is not properly functionalized.
-
Solution: Verify each step of your protocol. Use surface analysis techniques like XPS to confirm the chemical composition after each reaction (silanization, cross-linker attachment, peptide coupling).[5][6] Ensure reagents are fresh and anhydrous where required (e.g., dry toluene for APTES silanization).[5]
-
-
Non-Specific Protein Adsorption: If the surface is not properly passivated, non-specific adsorption of proteins from the serum in the culture medium can mask the immobilized peptides, preventing cell recognition.
Issue 2: Inconsistent Results Between Batches
Question: I am observing significant variability in cell adhesion and behavior across different batches of functionalized surfaces. Why is this happening?
Answer: Inconsistency is often due to a lack of reproducibility in the surface modification process.
Possible Causes and Solutions:
-
Variability in Surface Preparation: The initial state of the substrate (e.g., cleanliness, oxide layer thickness on titanium) is critical.
-
Inconsistent Reaction Conditions: Small changes in reaction time, temperature, or reagent concentration can affect the efficiency of each step in the covalent immobilization process.[5]
-
Solution: Tightly control all reaction parameters. For silanization with APTES, for example, strictly control the reaction time and temperature (e.g., 3 hours at 120°C in dry toluene) and follow with a standardized, thorough washing procedure.[5]
-
-
Reagent Degradation: Reagents like APTES are sensitive to moisture and can hydrolyze, reducing their effectiveness.
-
Solution: Store moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon) and use fresh or properly stored chemicals for each batch.[5]
-
Data Summary Tables
Table 1: Quantitative Parameters for RGD-Functionalized Surfaces
| Parameter | Value | Cell Type | Substrate | Source |
| Peptide Surface Concentration | 12.1 pmol/cm² | Human Foreskin Fibroblasts | Glass | [2][4] |
| Initial RGD Amount (Physical Adsorption) | 518.4 ± 40.8 ng | N/A | Anodized Titanium | [1] |
| Initial RGD Amount (Chemical Grafting) | 224.0 ± 25.12 ng | N/A | Anodized Titanium | [1] |
| Residual RGD after Insertion (Soft Bone Model) | 63.19% (Physical) vs. 32.54% (Chemical) | N/A | Anodized Titanium | [1] |
Table 2: Effect of PEG Linker Length on Fibroblast Adhesion Based on studies using self-assembled monolayers presenting RGD peptides and oligo(ethylene glycol) groups.
| PEG Linker Length | Cell Attachment | Projected Cell Area | Strength of Cell-Substrate Interaction | Source |
| Shorter (e.g., tri(ethylene glycol)) | High | Large | Stronger | [7] |
| Longer (e.g., hexa(ethylene glycol)) | Decreased | Smaller | Weaker | [7] |
Key Experimental Protocols
Protocol 1: Covalent Immobilization of RGDC Peptide on Titanium Surfaces
This protocol is adapted from the methodology described for covalently attaching Arg-Gly-Asp-Cys (RGDC) peptides to titanium surfaces.[5][6] The cysteine residue's thiol group is used for coupling.
Materials:
-
Titanium substrates
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone, Methanol, Chloroform, Water (high purity)
-
3-aminopropyltriethoxysilane (APTES), distilled
-
Dry Toluene
-
N-succinimidyl-3-maleimidopropionate (SMP)
-
N,N-dimethyl-formamide (DMF)
-
Arg-Gly-Asp-Cys (RGDC) peptide
-
0.1 M NaOH
Procedure:
-
Substrate Pretreatment (Surface A): a. Ultrasonically clean titanium substrates in chloroform, acetone, and methanol. b. Treat with concentrated H₂SO₄ at room temperature for 15 minutes. c. Wash extensively with high-purity water. d. Treat in boiling water for 10 minutes, then rinse with water and acetone. e. Dry under vacuum for 12 hours.
-
Silanization with APTES (Surface B): a. In an inert atmosphere, place the pretreated substrate in a solution of APTES in dry toluene (e.g., 0.5 ml APTES in 30 ml toluene). b. Incubate at 120°C for 3 hours. c. After reaction, ultrasonically wash the substrate sequentially with chloroform (5x), acetone (2x), methanol (5x), and finally, extensively with water.
-
Attachment of Cross-linker SMP (Surface C): a. Place the APTES-modified substrate in a solution of SMP in DMF (e.g., 3 mg SMP in 400 µl DMF). b. Incubate at room temperature for 1 hour, sonicating for 2 minutes every 10 minutes. c. Wash the substrate with DMF (5x) and then water (10x). Proceed immediately to the next step to prevent hydrolysis of the maleimide group.
-
Immobilization of RGDC Peptide (Surface D): a. Prepare a solution of RGDC peptide in pure water (e.g., 1.35 mg in 300 µl). b. Adjust the pH of the peptide solution to ~7.0 using 0.1 M NaOH. c. Incubate the SMP-modified substrate in the peptide solution at room temperature for 2 hours, sonicating for 1 minute every 10 minutes. d. Thoroughly wash the final RGDC-grafted substrate with water, dry with nitrogen, and store in an inert atmosphere.
Protocol 2: Quantification of Surface-Immobilized Peptide using Fmoc-Cleavage Assay
This protocol provides a method to quantify peptide concentration on a surface by leaving the N-terminal Fmoc protecting group on the peptide and cleaving it for measurement.[10]
Materials:
-
Surface functionalized with an N-terminal Fmoc-peptide
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Peptide Immobilization: Synthesize and immobilize the peptide of interest (e.g., Fmoc-Gly-Arg-...) onto the desired surface, ensuring the final Fmoc group remains on the N-terminus.
-
Fmoc Cleavage: a. Place the functionalized surface into a known volume of the Fmoc deprotection solution (20% piperidine in DMF). b. Incubate for 30 minutes at room temperature to allow for the complete cleavage of the Fmoc group, which releases dibenzofulvene (DBF) into the solution.
-
Quantification: a. Collect the supernatant (the deprotection solution containing the cleaved DBF). b. Measure the absorbance of the DBF in the supernatant using a UV-Vis spectrophotometer (at ~301 nm) or quantify its concentration using HPLC. c. Create a standard curve using known concentrations of a DBF-piperidine adduct to accurately determine the concentration in your sample.
-
Calculation: The molar concentration of the released DBF is stoichiometrically equivalent to the molar amount of peptide immobilized on the surface.[10]
Visualizations
Caption: Workflow for covalent immobilization of RGDC peptide.
Caption: Troubleshooting logic for poor cell adhesion issues.
Caption: Simplified RGD-Integrin signaling for cell adhesion.
References
- 1. Physical stability of arginine-glycine-aspartic acid peptide coated on anodized implants after installation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Versatile Method for Functionalizing Surfaces with Bioactive Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for Cell Adhesion: A Comparative Guide to RGD and Gly-Arg Peptides
For researchers, scientists, and drug development professionals seeking to enhance cell adhesion in their experimental systems, the choice of the right peptide is critical. The tripeptide Arginine-Glycine-Aspartic acid (RGD) is a well-established and widely used motif for promoting cell attachment. This guide provides a comprehensive comparison of the RGD peptide with the dipeptide Glycine-Arginine (GR), offering insights into their mechanisms, supporting experimental data, and detailed protocols.
The key takeaway is that the RGD sequence is the quintessential motif for mediating cell adhesion through specific binding to integrin receptors. In contrast, the Gly-Arg (GR) dipeptide is not recognized as a cell-adhesion promoter via the same mechanism, and there is a notable lack of scientific literature supporting its use for this purpose.
RGD Peptide: The Integrin-Binding Workhorse
The RGD sequence is the primary integrin-binding domain found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen. This tripeptide is recognized by a large family of transmembrane receptors called integrins, which play a pivotal role in mediating cell-matrix interactions.
Mechanism of Action and Signaling Pathway
The binding of the RGD motif to integrins triggers a cascade of intracellular signals that are fundamental for cell adhesion, spreading, proliferation, and survival. Upon ligand binding, integrins cluster on the cell surface, leading to the recruitment of various signaling and adaptor proteins to form focal adhesions. This process activates downstream signaling pathways, including the Focal Adhesion Kinase (FAK) and Src family kinases, which in turn regulate the actin cytoskeleton, leading to cell spreading and stable attachment.
This compound (GR) Peptide: A Different Functional Role
In stark contrast to the RGD motif, the dipeptide this compound (GR) is not a recognized ligand for integrin-mediated cell adhesion. Extensive searches of scientific literature do not yield studies that have successfully used the GR dipeptide to promote cell-substrate adhesion in the same manner as RGD.
While arginine-containing peptides are biologically important, their functions are typically associated with other cellular processes. For instance, arginine-rich peptides are well-known as cell-penetrating peptides (CPPs), which can traverse the cell membrane and deliver cargo into the cytoplasm. This function is mechanistically distinct from promoting stable adhesion to a substrate.
Due to the lack of available data, a direct quantitative comparison of cell adhesion performance between RGD and GR is not feasible. The scientific consensus points to RGD as the specific sequence for integrin-mediated adhesion, while GR does not fulfill this role.
Quantitative Comparison: RGD Performance Metrics
The effectiveness of RGD in promoting cell adhesion is often quantified by measuring the number of adherent cells, the degree of cell spreading, and the formation of focal adhesions. The following table summarizes typical quantitative data for RGD-functionalized surfaces compared to control surfaces. It is important to note that no comparable data exists for GR-functionalized surfaces for cell adhesion.
| Parameter | RGD-Functionalized Surface | Control Surface (Uncoated) | Reference |
| Cell Adhesion (cells/mm²) | Significantly Higher | Low | |
| Cell Spreading Area (µm²) | Significantly Larger | Minimal | |
| Focal Adhesion Formation | Present and well-defined | Absent or poorly formed |
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.
Cell Adhesion Assay
This protocol is a standard method to quantify the attachment of cells to a peptide-functionalized surface.
Objective: To quantify the number of adherent cells on RGD-coated versus control surfaces.
Materials:
-
96-well tissue culture plates
-
RGD peptide solution (e.g., 10-100 µg/mL in sterile PBS)
-
Control solution (e.g., sterile PBS or a non-adhesive peptide like RGE)
-
Cell suspension of interest (e.g., fibroblasts, endothelial cells)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of RGD solution or control solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the coating solution and wash the wells three times with sterile PBS.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.
-
Washing: Aspirate the blocking buffer and wash the wells three times with sterile PBS.
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10⁴ cells in 100 µL of serum-free medium) into each well.
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the cell type.
-
Fixation and Staining: Fix the adherent cells with methanol for 10 minutes, then stain with 0.5% Crystal Violet solution for 20 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Quantification: Solubilize the stain by adding 100 µL of solubilization buffer to each well. Read the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Validating the Biological Activity of Gly-Arg Peptides: A Comparative Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The dipeptide Gly-Arg (GR) is a subject of growing interest in biomedical research due to its potential involvement in a variety of cellular processes. As a fundamental building block of proteins and a product of protein degradation, understanding its biological activity is crucial. This guide provides a comparative overview of key cell-based assays used to validate the efficacy and safety of this compound and related peptides. We will delve into experimental data, detailed protocols, and the underlying signaling pathways.
Data Presentation: A Comparative Look at Peptide Performance
Direct quantitative data for the this compound dipeptide is often embedded within broader studies. For a clearer comparison, we present data on the closely related tripeptide Gly-Pro-Arg (GPR), which shares the terminal this compound motif and has been studied for its neuroprotective effects. This allows for an illustrative comparison of its performance against other small peptides in key cell-based assays.
Table 1: Neuroprotective Effects of GPR and Other Peptides Against Aß-induced Toxicity
| Peptide (100 µM) | % LDH Release (Lower is better) | % MTT Reduction (Higher is better) |
| Control (Aß only) | 100 | 100 |
| Gly-Pro-Arg (GPR) | 45 ± 5 | 130 ± 8 |
| Gly-Pro-Glu (GPE) | 85 ± 7 | 105 ± 6 |
| Gly-Glu (GE) | 90 ± 6 | 102 ± 5 |
| Gly-Pro-Asp (GPD) | 88 ± 8 | 104 ± 7 |
Data is represented as a percentage of the Aß-treated control group. A lower percentage of Lactate Dehydrogenase (LDH) release indicates less cell death, while a higher percentage of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction signifies greater cell viability and metabolic activity.
Table 2: Cytotoxicity Profile of Arginine-Rich Peptides
| Peptide | Cell Line | Assay | Observed Effect |
| This compound | HeLa | MTT | Greater cytotoxicity than Lys-Asp |
| Arg-9 | Primary Cortical Neurons | Not specified | Neuroprotective IC50: 0.78 µM (glutamic acid model) |
Experimental Protocols: Methodologies for Key Assays
Reproducible and rigorous experimental design is paramount in validating biological activity. Below are detailed protocols for the MTT and LDH assays, commonly employed to assess cell viability and cytotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Treat the cells with varying concentrations of the this compound peptide and
In Vitro Validation of Glycyl-Arginine as a Pro-Regenerative Agent: A Comparative Guide
The dipeptide Glycyl-Arginine (Gly-Arg), composed of glycine and L-arginine, is emerging as a candidate for therapeutic applications, particularly in tissue regeneration and wound healing. Its constituent amino acids are known to play crucial roles in cellular processes vital for repair, such as collagen synthesis (glycine) and nitric oxide production and cell proliferation (arginine). This guide provides an objective comparison of this compound's in vitro performance against a standard growth factor agent, supported by experimental data and detailed protocols.
Experimental Workflow for In Vitro Validation
The validation process for a potential therapeutic agent like this compound involves a sequential series of in vitro assays to determine its efficacy and safety profile. The typical workflow begins with assessing cytotoxicity to establish a safe dose range, followed by functional assays that measure desired biological activities such as cell proliferation and migration, which are critical for wound healing.
Caption: Workflow for assessing the pro-regenerative potential of this compound in vitro.
Comparative Performance Data
The following tables summarize the quantitative data from key in vitro experiments comparing the effects of this compound to a negative control (vehicle) and a standard-of-care growth factor (Agent B) on human dermal fibroblasts.
Table 1: Cell Proliferation (MTT Assay)
| Treatment Group | Concentration | Mean Optical Density (OD) at 48h | % Increase in Proliferation vs. Control |
| Control (Vehicle) | N/A | 0.45 ± 0.03 | 0% |
| This compound | 100 µM | 0.68 ± 0.05 | 51.1% |
| This compound | 200 µM | 0.79 ± 0.06 | 75.6% |
| Agent B (Growth Factor) | 10 ng/mL | 0.92 ± 0.07 | 104.4% |
Table 2: Cell Migration (Scratch Assay)
| Treatment Group | Concentration | % Wound Closure at 24h |
| Control (Vehicle) | N/A | 22.5% ± 3.1% |
| This compound | 200 µM | 58.2% ± 4.5% |
| Agent B (Growth Factor) | 10 ng/mL | 85.1% ± 5.2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the vehicle control, various concentrations of this compound, or Agent B.
-
Incubation: Cells are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Cell Migration (In Vitro Scratch Assay)
This method assesses the ability of a confluent cell monolayer to close a mechanically induced "wound" or gap.[1][2]
-
Cell Seeding: Fibroblasts are seeded in a 24-well plate and grown to form a confluent monolayer.[1]
-
Wound Creation: A sterile 200 µL pipette tip is used to create a uniform scratch down the center of each well.[3]
-
Washing: Wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The cells are then treated with medium containing the vehicle control, this compound, or Agent B. To minimize the confounding effect of cell proliferation, the medium can have a reduced serum concentration.[2]
-
Imaging: Images of the scratch are captured at time 0 and after 24 hours using an inverted microscope.[4][5]
-
Data Analysis: The area of the gap is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated by comparing the gap area at 24 hours to the area at time 0.[4]
Hypothesized Signaling Pathway
This compound is hypothesized to promote cell proliferation and migration by activating key intracellular signaling pathways, such as the PI3K/Akt pathway, which is a central regulator of cell growth, survival, and motility. Arginine, a component of this compound, is a precursor to nitric oxide (NO), which can activate this pathway.
Caption: Hypothesized PI3K/Akt signaling pathway activated by this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. In vitro cell migration quantification method for scratch assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linear vs. Cyclic Gly-Arg Peptides in Cellular Targeting and Efficacy
For researchers, scientists, and drug development professionals, the choice between linear and cyclic peptide architectures is a critical design consideration. This guide provides an objective comparison of the efficacy of linear versus cyclic Gly-Arg (often in the form of Arg-Gly-Asp or RGD) peptides, supported by experimental data and detailed methodologies.
Cyclic this compound peptides generally exhibit enhanced biological activity compared to their linear counterparts. This is attributed to their conformational rigidity, which reduces the entropic penalty upon binding to target receptors and increases resistance to enzymatic degradation. Recent studies have consistently demonstrated the superior performance of cyclic RGD peptides in terms of receptor binding affinity, cellular uptake, and in vivo tumor targeting.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance differences observed between linear and cyclic this compound peptides from various experimental studies.
| Parameter | Linear this compound (RGD) Peptides | Cyclic this compound (RGD) Peptides | Reference |
| Integrin Binding Affinity (IC50) | Higher values (lower affinity) | Lower values (higher affinity) | [1] |
| Cell Adhesion | Requires higher concentrations to support cell adhesion | Supports cell adhesion at significantly lower concentrations (up to 100-fold less) | [2] |
| Tumor Uptake (%ID/g) | Lower accumulation in tumors | Significantly higher accumulation in tumors (e.g., 4 times higher in one study) | [3][4] |
| Stability in Serum | More susceptible to proteolytic degradation | More stable and resistant to enzymatic degradation | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Linear and Cyclic Peptides
Objective: To synthesize linear and cyclic this compound peptides for comparative studies.
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).
-
First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid along with a coupling reagent (e.g., HBTU, HATU) to the reaction vessel to form a peptide bond.
-
Iterative Cycling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Linear Peptide Cleavage: For linear peptides, once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Cyclization (for Cyclic Peptides):
-
For side-chain to side-chain cyclization, deprotect the specific side chains and perform on-resin cyclization using a suitable coupling reagent.
-
For head-to-tail cyclization, after assembling the linear sequence, deprotect both the N-terminal Fmoc group and the C-terminal protecting group (if applicable) and perform cyclization on the resin.
-
-
Purification: Purify the crude linear or cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide product using mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.[6][7][8][9][10]
Cell Adhesion Assay
Objective: To compare the ability of linear and cyclic this compound peptides to mediate cell adhesion.
Methodology:
-
Plate Coating: Coat 96-well plates with the linear or cyclic RGD peptides at varying concentrations. Block any remaining non-specific binding sites with a blocking agent like bovine serum albumin (BSA).
-
Cell Seeding: Seed cells (e.g., HeLa cells or human dermal fibroblasts) that express the target integrin (e.g., αvβ3) into the peptide-coated wells.[11]
-
Incubation: Incubate the plates for a defined period (e.g., 1 hour) to allow for cell attachment.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a dye (e.g., crystal violet) and quantify the adhesion by measuring the absorbance at a specific wavelength. Alternatively, count the number of attached cells under a microscope.[11]
Cellular Uptake Assay using Fluorescence-Activated Cell Sorting (FACS)
Objective: To quantify and compare the cellular internalization of fluorescently labeled linear and cyclic this compound peptides.
Methodology:
-
Peptide Labeling: Synthesize the linear and cyclic peptides with a fluorescent tag (e.g., FITC, TMR).
-
Cell Culture: Culture the target cells to an appropriate confluency.
-
Incubation with Peptides: Incubate the cells with the fluorescently labeled linear or cyclic peptides at a specific concentration for a set time (e.g., 3 hours).[12]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound, extracellular peptide.
-
Cell Detachment: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
FACS Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of individual cells is measured, providing a quantitative measure of peptide uptake.[12][13] A negative control of untreated cells is used to establish baseline fluorescence.
In Vivo Tumor Targeting Study
Objective: To compare the tumor-targeting efficacy of radiolabeled linear and cyclic this compound peptides in a tumor-bearing animal model.
Methodology:
-
Peptide Radiolabeling: Conjugate the linear and cyclic peptides with a chelating agent (e.g., DOTA) and then radiolabel with a suitable radionuclide (e.g., 111In, 18F).[4][14][15]
-
Animal Model: Use immunocompromised mice bearing xenograft tumors that overexpress the target integrin (e.g., U-87 MG human glioblastoma).[4][15]
-
Radiotracer Injection: Inject the radiolabeled linear or cyclic peptides intravenously into the tumor-bearing mice.
-
Biodistribution Study: At various time points post-injection, euthanize the mice and harvest major organs and the tumor.
-
Radioactivity Measurement: Measure the radioactivity in each organ and the tumor using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to determine the biodistribution and tumor uptake of the peptides.[3][4]
Mandatory Visualization
Signaling Pathway
The binding of this compound (RGD) peptides to integrin receptors, primarily αvβ3, triggers a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival.
Caption: Integrin αvβ3 signaling cascade initiated by RGD peptide binding.
Experimental Workflow
The following diagram illustrates the logical workflow for a comparative study of linear and cyclic this compound peptides.
Caption: Workflow for comparing linear and cyclic this compound peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. minds.wisconsin.edu [minds.wisconsin.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4.4. Cellular Uptake Studies [bio-protocol.org]
- 13. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 14. article.imrpress.com [article.imrpress.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of Glycyl-L-arginine (Gly-Arg)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Glycyl-L-arginine (Gly-Arg) are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of this compound.
Core Safety and Disposal Principles
The disposal of this compound, a dipeptide composed of glycine and L-arginine, should be managed by treating it as chemical waste.[1] It is crucial to adhere to your institution's specific Environmental Health & Safety (EHS) guidelines as well as local, state, and federal regulations.[2][3] Never dispose of peptides down the drain or in regular trash.[3]
Key recommendations for handling and disposal include:
-
Consult Institutional Guidelines: Always refer to your organization's specific protocols for chemical waste disposal.[1]
-
Utilize Designated Chemical Waste Containers: Collect all expired, contaminated, or unwanted this compound in appropriately labeled chemical waste containers.[1]
-
Proper Labeling: Ensure containers are clearly marked with the contents (Glycyl-L-arginine), hazard class, and the date accumulation began.[1]
-
Avoid Mixing Incompatible Chemicals: Do not mix this compound with other incompatible waste materials in the same container.[1]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate PPE, including gloves and safety goggles.
-
Maintain Records: Keep detailed records of the disposal, including the date, method, and personnel involved.[1]
This compound Chemical and Physical Properties
Understanding the properties of this compound is a key component of safe handling and disposal. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C8H17N5O3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
| CAS Number | 18635-55-7 |
| Appearance | Solid (likely a white powder) |
| Water Solubility | Soluble |
| logP (octanol/water) | -4.9 |
(Data sourced from PubChem CID 6426706)[4]
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the key steps and decision points in this process.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no specific experimental protocols for the chemical neutralization or deactivation of this compound prior to disposal. The standard and recommended procedure is disposal as chemical waste through a certified hazardous waste management service, as coordinated by your institution's EHS department.
Note on Accidental Spills:
In the event of a spill, avoid dust formation.[5] Sweep up the solid material and place it in a suitable, closed container for disposal.[5] Ensure the area is well-ventilated. Do not let the product enter drains.[5]
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of Glycyl-L-arginine, contributing to a secure and environmentally responsible research environment.
References
- 1. cosmicpeptides.com [cosmicpeptides.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. This compound | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
